Product packaging for Anhydro-ouabain(Cat. No.:)

Anhydro-ouabain

Cat. No.: B12374152
M. Wt: 566.6 g/mol
InChI Key: ZFXNRSKHYZDQAF-HQNKIFNQSA-N
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Description

Anhydro-ouabain is a useful research compound. Its molecular formula is C29H42O11 and its molecular weight is 566.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H42O11 B12374152 Anhydro-ouabain

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C29H42O11

Molecular Weight

566.6 g/mol

IUPAC Name

3-[(1R,3R,4R,7S,8R,11S,13S,15S,16R,17S)-7,11-dihydroxy-16-(hydroxymethyl)-3-methyl-13-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-18-oxapentacyclo[13.2.1.03,7.08,17.011,16]octadecan-4-yl]-2H-furan-5-one

InChI

InChI=1S/C29H42O11/c1-13-22(32)23(33)24(34)25(38-13)39-15-8-19-28(12-30)21-17(3-5-27(28,35)9-15)29(36)6-4-16(14-7-20(31)37-11-14)26(29,2)10-18(21)40-19/h7,13,15-19,21-25,30,32-36H,3-6,8-12H2,1-2H3/t13-,15-,16+,17+,18+,19-,21+,22-,23+,24+,25-,26+,27-,28+,29-/m0/s1

InChI Key

ZFXNRSKHYZDQAF-HQNKIFNQSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2C[C@H]3[C@@]4([C@@H]5[C@@H](CC[C@@]4(C2)O)[C@]6(CC[C@@H]([C@]6(C[C@H]5O3)C)C7=CC(=O)OC7)O)CO)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2CC3C4(C5C(CCC4(C2)O)C6(CCC(C6(CC5O3)C)C7=CC(=O)OC7)O)CO)O)O)O

Origin of Product

United States

Foundational & Exploratory

Anhydro-ouabain: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydro-ouabain is a cardiotonic steroid, a derivative of the well-known cardiac glycoside ouabain. Like its parent compound, this compound is recognized as an inhibitor of the Na+/K+-ATPase pump, a critical enzyme responsible for maintaining electrochemical gradients across cell membranes. Emerging research suggests that this compound possesses distinct biological activities, including anti-inflammatory and neuroprotective properties, making it a molecule of significant interest for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological effects of this compound, with a focus on providing researchers with the detailed information necessary to conduct further studies.

Chemical Structure and Properties

This compound is formed through a dehydration reaction from ouabain, resulting in a change in its chemical formula and molecular weight.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Chemical Formula C₂₉H₄₂O₁₁
Molecular Weight 566.64 g/mol
CAS Number 3029806-33-2
Melting Point Data not available in cited sources
Boiling Point Data not available in cited sources
Solubility Data not available in cited sources

Mechanism of Action and Biological Activity

This compound's primary mechanism of action is the inhibition of the Na+/K+-ATPase pump.[1] This inhibition disrupts the normal flux of sodium and potassium ions across the cell membrane, leading to a cascade of downstream effects. While the precise binding kinetics and isoform specificity of this compound have not been extensively characterized in the available literature, its activity as a cardiotonic steroid suggests it plays a role in modulating cellular signaling pathways.

Beyond its impact on the sodium pump, this compound has been noted for its potential anti-inflammatory and neuroprotective activities.[1] The specific molecular targets and signaling pathways responsible for these effects are areas of active investigation.

Signaling Pathways

The inhibition of Na+/K+-ATPase by cardiac glycosides like ouabain is known to trigger a variety of intracellular signaling cascades. It is plausible that this compound activates similar pathways. The following diagram illustrates a generalized signaling pathway initiated by Na+/K+-ATPase inhibition.

NaK_ATPase_Signaling Anhydro_ouabain This compound NaK_ATPase Na+/K+-ATPase Anhydro_ouabain->NaK_ATPase Inhibition Intracellular_Na ↑ Intracellular Na+ NaK_ATPase->Intracellular_Na Signaling_Cascades Downstream Signaling Cascades (e.g., Src, Ras-Raf-MEK-ERK) NaK_ATPase->Signaling_Cascades Conformational Change NCX Na+/Ca2+ Exchanger (NCX) Intracellular_Na->NCX Reduced Activity Intracellular_Ca ↑ Intracellular Ca2+ NCX->Intracellular_Ca Intracellular_Ca->Signaling_Cascades Cellular_Responses Cellular Responses (e.g., Gene Expression, Apoptosis) Signaling_Cascades->Cellular_Responses Synthesis_Workflow Start Starting Material (Ouabain or suitable precursor) Reaction Dehydration Reaction (e.g., acid catalysis) Start->Reaction Purification Purification (e.g., HPLC) Reaction->Purification Characterization Characterization (NMR, Mass Spectrometry) Purification->Characterization Final_Product This compound Characterization->Final_Product

References

Anhydro-ouabain: A Technical Guide to its Synthesis and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydro-ouabain, a derivative of the well-known cardiac glycoside ouabain, is emerging as a compound of significant interest in neuroscience and pharmacology. Possessing a unique chemical structure arising from the dehydration of its parent molecule, this compound exhibits distinct biological activities, notably neuroprotective and anti-inflammatory effects. This technical guide provides a comprehensive overview of the synthesis of this compound from ouabain, its structural characterization, and an exploration of its known signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in drug development seeking to explore the therapeutic potential of this intriguing molecule.

Synthesis of this compound from Ouabain

The primary method for the synthesis of this compound involves the acid-catalyzed dehydration of ouabain. This reaction specifically removes the hydroxyl group at the C14 position of the steroid nucleus, resulting in the formation of a double bond between C14 and C15.

Experimental Protocol: Acid-Catalyzed Dehydration of Ouabain

While a specific, detailed, and publicly available protocol for the synthesis of this compound is not extensively documented in readily accessible literature, the general procedure for the formation of 14,15-anhydro derivatives from cardenolides involves treatment with a dilute acid. The following is a generalized protocol based on established chemical principles for this type of transformation. Researchers should optimize the reaction conditions for their specific laboratory settings.

Materials and Reagents:

  • Ouabain

  • Dilute Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Methanol or other suitable organic solvent

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., chloroform/methanol or ethyl acetate/hexane mixtures)

Procedure:

  • Dissolution: Dissolve a known quantity of ouabain in a suitable organic solvent, such as methanol, in a round-bottom flask.

  • Acidification: To the stirred solution, add a catalytic amount of dilute acid (e.g., 0.1 M HCl). The exact concentration and volume of the acid should be carefully controlled to prevent unwanted side reactions or degradation of the glycosidic linkage.

  • Reaction Monitoring: The reaction progress should be monitored by thin-layer chromatography (TLC) using an appropriate solvent system. The disappearance of the starting material (ouabain) spot and the appearance of a new, less polar spot (this compound) will indicate the progression of the reaction.

  • Quenching: Once the reaction is complete, neutralize the acid by adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Extract the product from the aqueous-organic mixture using a suitable organic solvent like ethyl acetate or chloroform. Perform the extraction multiple times to ensure complete recovery of the product.

  • Drying: Combine the organic extracts and dry over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel. The appropriate solvent system for elution should be determined by TLC analysis.

  • Characterization: Characterize the purified this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its structure and purity.

Logical Workflow for this compound Synthesis:

G cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Characterization Ouabain Ouabain Solvent Dissolve in Methanol Ouabain->Solvent Acid Add Dilute Acid (e.g., HCl) Solvent->Acid Stir Stir at Room Temperature Acid->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with NaHCO₃ Monitor->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry Dry with Na₂SO₄ Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Chromatography Silica Gel Chromatography Concentrate->Chromatography Anhydro_ouabain This compound Chromatography->Anhydro_ouabain Characterization NMR, MS Analysis Anhydro_ouabain->Characterization G Anhydro_ouabain This compound NaK_ATPase Na⁺/K⁺-ATPase Anhydro_ouabain->NaK_ATPase Src_Kinase Src Kinase NaK_ATPase->Src_Kinase EGFR EGFR Src_Kinase->EGFR PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt ERK_MAPK ERK/MAPK Pathway EGFR->ERK_MAPK Anti_Apoptosis Anti-Apoptotic Effects PI3K_Akt->Anti_Apoptosis CREB CREB Activation ERK_MAPK->CREB BDNF BDNF Expression CREB->BDNF Neuronal_Survival Neuronal Survival BDNF->Neuronal_Survival Anti_Apoptosis->Neuronal_Survival G Anhydro_ouabain This compound Immune_Cell Immune Cell (e.g., Microglia) Anhydro_ouabain->Immune_Cell NaK_ATPase Na⁺/K⁺-ATPase Immune_Cell->NaK_ATPase NF_kB NF-κB Pathway NaK_ATPase->NF_kB Inhibition Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) NF_kB->Pro_inflammatory_Cytokines Inhibition Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation Reduction

Anhydro-ouabain: A Technical Guide to its Natural Sources, Derivatives, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anhydro-ouabain is a cardiotonic steroid, structurally related to ouabain, that has garnered interest for its potential anti-inflammatory and neuroprotective activities. This technical guide provides a comprehensive overview of this compound, including its likely origins, potential derivatives, and presumed biological mechanisms. Due to the limited specific research on this compound, this guide extrapolates heavily from the extensive data available for its parent compound, ouabain. We present detailed methodologies for the potential synthesis and characterization of this compound, summarize key biological data in tabular format, and provide visual representations of the pertinent signaling pathways.

Introduction

Cardiac glycosides are a well-established class of naturally derived compounds, with ouabain being a prominent member. These molecules are known for their potent inhibition of the Na+/K+-ATPase, a critical ion pump in cell membranes. This compound, as its name suggests, is a dehydrated form of ouabain. While commercially available and noted for its neuroprotective and anti-inflammatory properties, detailed scientific literature specifically characterizing this compound is scarce.[1] This guide aims to consolidate the available information and provide a framework for future research by leveraging the extensive knowledge of ouabain.

Natural Sources and Occurrence

There is currently no definitive evidence to suggest that this compound is a naturally occurring compound. It is more likely a semi-synthetic derivative of ouabain or an artifact formed during the extraction and purification of ouabain from its natural sources.

Ouabain itself is primarily isolated from the seeds and other parts of Strophanthus gratus and the roots, stems, and leaves of Acokanthera schimperi, both plants native to eastern Africa.[2]

Table 1: Natural Sources of the Precursor Compound, Ouabain

Plant SpeciesFamilyPrimary Source of OuabainGeographic Origin
Strophanthus gratusApocynaceaeSeedsEastern Africa
Acokanthera schimperiApocynaceaeRoots, Stems, LeavesEastern Africa

Given the lack of evidence for its natural occurrence, quantitative data for this compound in these sources is not available.

This compound and its Derivatives: A Chemical Perspective

The structure of this compound is presumed to result from the intramolecular dehydration of ouabain. This would likely involve the loss of a water molecule from the steroid backbone, leading to the formation of a double bond.

Potential Synthesis of this compound

A plausible method for the synthesis of this compound from ouabain would involve acid-catalyzed dehydration.

Experimental Protocol: Proposed Synthesis of this compound

  • Dissolution: Dissolve a known quantity of ouabain in a suitable organic solvent, such as glacial acetic acid.

  • Acid Catalysis: Add a strong acid catalyst, for example, a few drops of concentrated sulfuric acid or hydrochloric acid.

  • Reaction: Heat the mixture under reflux for a specified period. The reaction progress should be monitored by thin-layer chromatography (TLC).

  • Neutralization and Extraction: After the reaction is complete, cool the mixture and neutralize it with a weak base, such as a saturated sodium bicarbonate solution. Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can then be purified using column chromatography on silica gel.

Characterization

The structure of the synthesized this compound would be confirmed using standard analytical techniques:

  • Mass Spectrometry (MS): To confirm the molecular weight, which should be 18.015 g/mol less than that of ouabain.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the precise structure, including the location of the newly formed double bond.

Derivatives

Further chemical modifications of this compound could lead to a range of derivatives with potentially altered biological activities. These modifications could target the remaining hydroxyl groups or the double bond.

Biological Activity and Signaling Pathways

The biological activity of this compound is presumed to be similar to that of ouabain, primarily acting as an inhibitor of the Na+/K+-ATPase. This inhibition leads to a cascade of downstream signaling events.

Inhibition of Na+/K+-ATPase

Ouabain binds to a specific site on the α-subunit of the Na+/K+-ATPase, inhibiting its pumping activity. This leads to an increase in intracellular sodium concentration, which in turn reduces the activity of the sodium-calcium exchanger (NCX), resulting in an increase in intracellular calcium.

Downstream Signaling Cascades

The binding of ouabain to the Na+/K+-ATPase also triggers intracellular signaling pathways independent of its effect on ion transport. These include:

  • Activation of Src Kinase: The Na+/K+-ATPase can act as a receptor, and ouabain binding can lead to the activation of the non-receptor tyrosine kinase Src.

  • Ras/Raf/MEK/ERK Pathway: Activated Src can then transactivate the epidermal growth factor receptor (EGFR), leading to the activation of the Ras/Raf/MEK/ERK (MAPK) signaling cascade.[3]

  • STAT3 Pathway: Ouabain has been shown to suppress the expression and phosphorylation of STAT3, a key transcription factor involved in cell proliferation and survival.[4][5]

  • Generation of Reactive Oxygen Species (ROS): Ouabain can induce the production of ROS, which can have various downstream effects, including the induction of apoptosis.[3]

Table 2: Summary of Key Signaling Events Induced by Ouabain (and presumably this compound)

Target/EventDescriptionKey Downstream Effectors
Na+/K+-ATPase InhibitionIncreased intracellular [Na+], leading to increased intracellular [Ca2+]NCX, increased cardiac contractility
Src Kinase ActivationNon-receptor tyrosine kinase activationEGFR transactivation
Ras/Raf/MEK/ERKActivation of the MAPK pathwayRegulation of gene expression, cell proliferation
STAT3 InhibitionSuppression of STAT3 phosphorylation and expressionAnti-proliferative and pro-apoptotic effects
ROS GenerationIncreased production of reactive oxygen speciesApoptosis, cellular stress responses

Visualizing the Mechanisms

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a conceptual workflow for the synthesis and analysis of this compound.

Ouabain_Signaling_Pathway AnhydroOuabain This compound NaK_ATPase Na+/K+-ATPase AnhydroOuabain->NaK_ATPase Binds and Inhibits STAT3 STAT3 AnhydroOuabain->STAT3 Inhibits ROS ROS AnhydroOuabain->ROS Induces Src Src NaK_ATPase->Src Activates Na_in ↑ Intracellular [Na+] NaK_ATPase->Na_in EGFR EGFR Src->EGFR Transactivates Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK GeneExpression Altered Gene Expression ERK->GeneExpression STAT3->GeneExpression Apoptosis Apoptosis ROS->Apoptosis GeneExpression->Apoptosis Neuroprotection Neuroprotection GeneExpression->Neuroprotection Anti_Inflammation Anti-inflammation GeneExpression->Anti_Inflammation NCX NCX Na_in->NCX Inhibits Ca_in ↑ Intracellular [Ca2+] NCX->Ca_in Experimental_Workflow Start Ouabain (from Natural Source) Dehydration Acid-Catalyzed Dehydration Start->Dehydration Purification Purification (Column Chromatography) Dehydration->Purification AnhydroOuabain This compound Purification->AnhydroOuabain Characterization Structural Characterization AnhydroOuabain->Characterization BioActivity Biological Activity Assays AnhydroOuabain->BioActivity NMR NMR Spectroscopy Characterization->NMR MS Mass Spectrometry Characterization->MS NaK_Assay Na+/K+-ATPase Inhibition Assay BioActivity->NaK_Assay Cell_Assay Cell-Based Assays (e.g., Cytotoxicity, Anti-inflammatory) BioActivity->Cell_Assay

References

Anhydro-ouabain: A Technical Whitepaper on the Hypothesized Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

The Established Mechanism of Action of Ouabain

Ouabain, a potent cardiac glycoside, exerts its physiological and toxic effects primarily through its interaction with the α-subunit of the Na+/K+-ATPase, an essential enzyme found in the plasma membrane of most animal cells.[1][2] This interaction has a dual consequence: inhibition of the enzyme's ion-pumping function and activation of intracellular signaling cascades.

Inhibition of Na+/K+-ATPase and Alteration of Ion Homeostasis

The canonical mechanism of action of ouabain involves the direct inhibition of the Na+/K+-ATPase pump.[2] This enzyme is responsible for maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) ions across the cell membrane by actively transporting three Na+ ions out of the cell and two K+ ions into the cell, a process coupled to the hydrolysis of one molecule of ATP.[2]

Ouabain binds to a specific site on the extracellular face of the α-subunit of the Na+/K+-ATPase. This binding stabilizes the enzyme in a phosphorylated conformation, preventing its dephosphorylation and subsequent return to a state where it can bind intracellular Na+.[3] The net result is the cessation of ion pumping.

The inhibition of the Na+/K+-ATPase leads to a cascade of events initiated by the rise in intracellular Na+ concentration. This increase in intracellular Na+ alters the function of the Na+/Ca2+ exchanger (NCX), which normally expels calcium (Ca2+) from the cell in exchange for Na+ influx. The reduced Na+ gradient across the membrane diminishes the driving force for Ca2+ extrusion by the NCX, leading to an accumulation of intracellular Ca2+.[2] In cardiac myocytes, this elevated intracellular Ca2+ concentration enhances the force of contraction, which is the basis for the therapeutic use of cardiac glycosides in heart failure.[2]

Activation of Intracellular Signaling Pathways

Beyond its direct impact on ion transport, the binding of ouabain to the Na+/K+-ATPase also initiates a complex network of intracellular signaling pathways, a concept that has defined a new role for the Na+/K+-ATPase as a signal transducer.[1][4] This signaling function is often independent of the changes in intracellular Na+ and Ca2+ concentrations.[5]

Upon ouabain binding, the Na+/K+-ATPase can interact with neighboring proteins to form a signaling complex, often within caveolae, specialized lipid raft microdomains of the plasma membrane.[6] This interaction can trigger the activation of several downstream signaling cascades, including:

  • Src Kinase Activation: A key early event is the activation of the non-receptor tyrosine kinase Src.[1]

  • Epidermal Growth Factor Receptor (EGFR) Transactivation: Activated Src can then transactivate the EGFR, leading to the recruitment of adaptor proteins and the activation of the Ras/Raf/MEK/ERK (MAPK) pathway.[1]

  • Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: Ouabain has also been shown to activate the PI3K/Akt signaling pathway, which is involved in cell survival and growth.[7]

  • Reactive Oxygen Species (ROS) Production: Ouabain can stimulate the production of ROS, which can act as second messengers in various signaling pathways.[5]

The specific signaling pathways activated by ouabain can vary depending on the cell type, the concentration of ouabain, and the isoform of the Na+/K+-ATPase α-subunit expressed.[8] These signaling events have been implicated in a wide range of cellular processes, including cell growth, proliferation, apoptosis, and hypertrophy.[1][9][10]

Quantitative Data for Ouabain

The following table summarizes key quantitative data for the interaction of ouabain with its target. It is important to reiterate that this data is for ouabain , as comparable data for anhydro-ouabain is not available in the reviewed literature.

ParameterValueSpecies/TissueComments
IC50 ~200 nMRat Pineal GlandInhibition of adrenergic stimulation of N-acetyltransferase activity.
Kd ~14 nMRat Pineal MembranesHigh-affinity binding site.

Experimental Protocols for Studying Ouabain's Mechanism of Action

The following are detailed methodologies for key experiments frequently cited in the study of ouabain's mechanism of action. These protocols would be applicable to the investigation of this compound.

Na+/K+-ATPase Activity Assay

This assay measures the enzymatic activity of the Na+/K+-ATPase by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

  • Preparation of Microsomes: Isolate microsomes enriched in Na+/K+-ATPase from the tissue of interest (e.g., heart ventricles) through differential centrifugation.

  • Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., Tris-HCl), MgCl2, NaCl, KCl, and ATP.

  • Initiation of Reaction: Add the microsomal preparation to the reaction mixture to start the enzymatic reaction. A parallel reaction is set up in the absence of KCl and in the presence of a high concentration of ouabain to determine the ATPase activity independent of the Na+/K+-ATPase.

  • Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 37°C) for a specific duration.

  • Termination of Reaction: Stop the reaction by adding a solution that also allows for the colorimetric determination of Pi (e.g., a solution containing ascorbic acid and ammonium molybdate).

  • Quantification: Measure the absorbance of the solution at a specific wavelength to determine the amount of Pi released. The Na+/K+-ATPase activity is calculated as the difference between the total ATPase activity (in the presence of NaCl and KCl) and the ouabain-insensitive ATPase activity.

86Rb+ Uptake Assay

This assay is used to assess the ion-pumping function of the Na+/K+-ATPase in intact cells, using the radioactive isotope 86Rb+ as a congener for K+.

  • Cell Culture: Culture the cells of interest to confluence in appropriate multi-well plates.

  • Pre-incubation: Pre-incubate the cells in a buffer containing various concentrations of the compound to be tested (e.g., ouabain or this compound).

  • Initiation of Uptake: Add 86Rb+ to the buffer to initiate the uptake.

  • Incubation: Incubate the cells for a defined period to allow for 86Rb+ uptake.

  • Termination of Uptake: Stop the uptake by rapidly washing the cells with a cold, non-radioactive buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of incorporated 86Rb+ using a scintillation counter. The ouabain-sensitive component of 86Rb+ uptake is determined by subtracting the uptake in the presence of a saturating concentration of ouabain from the total uptake.

Western Blot Analysis for Signaling Protein Phosphorylation

This technique is used to detect the activation of signaling pathways by measuring the phosphorylation status of key proteins.

  • Cell Treatment and Lysis: Treat cultured cells with the compound of interest for various times and at different concentrations. Subsequently, lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Then, incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-ERK). Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: Detect the signal using a chemiluminescent substrate and imaging system. The membrane is often stripped and re-probed with an antibody against the total protein to normalize for loading differences.

This compound: A Hypothesis on its Mechanism of Action

The name "this compound" suggests that it is a derivative of ouabain that has lost a molecule of water. In the context of the ouabain structure, this dehydration most likely occurs at the lactone ring, a critical moiety for the biological activity of cardiac glycosides. The formation of an additional double bond within the five-membered lactone ring would result in a more unsaturated system.

The Critical Role of the Lactone Ring

Structure-activity relationship studies of cardiac glycosides have consistently highlighted the importance of the unsaturated lactone ring at the C-17 position of the steroid core for their inhibitory activity on the Na+/K+-ATPase. Saturation of the lactone ring, as seen in dihydroouabain, leads to a significant reduction in potency. Conversely, the nature of the unsaturated lactone ring (a five-membered cardenolide or a six-membered bufadienolide) influences the binding affinity and efficacy.

Hypothesis for this compound's Mechanism

Based on the established structure-activity relationships, it is hypothesized that the increased unsaturation in the lactone ring of this compound could modulate its interaction with the Na+/K+-ATPase.

  • Potentially Enhanced Binding Affinity: The more planar and electron-rich nature of a more unsaturated lactone ring could lead to a stronger or more stable interaction with the ouabain binding site on the Na+/K+-ATPase. This could translate to a lower IC50 and Kd value compared to ouabain, resulting in a more potent inhibitor of the pump.

  • Altered Signaling Properties: The conformational changes induced in the Na+/K+-ATPase upon ligand binding are crucial for initiating downstream signaling. The distinct structure of this compound might induce a unique conformational state in the enzyme, potentially leading to a different profile of downstream signaling activation. This could manifest as a biased agonism, where certain signaling pathways are preferentially activated over others, or a general enhancement of the signaling response.

  • Similar Downstream Consequences: Despite potential differences in potency and signaling bias, the fundamental downstream consequences of Na+/K+-ATPase inhibition by this compound are likely to be similar to those of ouabain. These would include an increase in intracellular Na+ and Ca2+, and the activation of signaling cascades such as the Src/EGFR/MAPK and PI3K/Akt pathways.

The reported anti-inflammatory and neuroprotective activities of this compound could be a manifestation of a unique signaling signature. For instance, preferential activation of pro-survival pathways like the PI3K/Akt pathway, or modulation of inflammatory signaling cascades, could underlie these observed effects.

Visualizing the Hypothesized Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the established signaling pathways of ouabain, which are hypothesized to be similarly activated by this compound.

Ouabain_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Anhydro_Ouabain This compound (Hypothesized) NaK_ATPase Na+/K+-ATPase Anhydro_Ouabain->NaK_ATPase Binds Src Src NaK_ATPase->Src Activates PI3K PI3K NaK_ATPase->PI3K Activates EGFR EGFR Src->EGFR Transactivates ROS ROS Src->ROS Generates Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Cellular_Effects Cellular Effects (Growth, Survival, etc.) ERK->Cellular_Effects Akt Akt PI3K->Akt Akt->Cellular_Effects ROS->Cellular_Effects

Caption: Hypothesized signaling cascade initiated by this compound binding to Na+/K+-ATPase.

Experimental_Workflow_Signaling Start Cell Culture Treatment Treat with this compound Start->Treatment Lysis Cell Lysis Treatment->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Western Blot Transfer SDS_PAGE->Transfer Immunoblot Immunoblotting (e.g., p-ERK, p-Akt) Transfer->Immunoblot Detection Signal Detection and Analysis Immunoblot->Detection End Results Detection->End

Caption: Experimental workflow for analyzing this compound's effect on signaling pathways.

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be elucidated through direct experimental evidence, the extensive knowledge of ouabain's mechanism provides a strong foundation for a working hypothesis. It is proposed that this compound, like ouabain, targets the Na+/K+-ATPase, leading to both inhibition of its ion-pumping function and the activation of intracellular signaling cascades. The structural modification in the lactone ring of this compound may lead to altered potency and a potentially unique signaling signature, which could account for its reported anti-inflammatory and neuroprotective effects.

Future research should focus on directly characterizing the interaction of this compound with the Na+/K+-ATPase. This would involve determining its binding affinity and inhibitory potency, and comparing these parameters to those of ouabain. Furthermore, comprehensive studies are needed to profile the specific intracellular signaling pathways modulated by this compound in various cell types. Such investigations will be crucial to validate the proposed hypothesis and to fully understand the therapeutic potential of this ouabain derivative.

References

Preliminary Toxicity Profile of Ouabain: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific preliminary toxicity of anhydro-ouabain is not available in the current scientific literature based on the conducted search. This guide provides a detailed overview of the preliminary toxicity studies of its parent compound, ouabain , to serve as a foundational reference for researchers, scientists, and drug development professionals. The toxicological properties of this compound may differ, and any extrapolation should be done with extreme caution.

Introduction

Ouabain, also known as g-strophanthin, is a cardiac glycoside derived from plants and has been traditionally used as an arrow poison.[1] In controlled doses, it has been medically utilized to manage conditions like hypotension and certain cardiac arrhythmias.[1] Its primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, a critical enzyme for maintaining cellular electrochemical gradients.[1][2] This inhibition leads to a cascade of events, including an increase in intracellular calcium, which enhances cardiac contractility.[2][3] However, the therapeutic window for ouabain is narrow, and toxicity is a significant concern.[2] This document synthesizes the available preliminary toxicity data for ouabain.

Quantitative Toxicity Data

The following table summarizes the key quantitative toxicity metrics reported for ouabain across different animal models and experimental setups.

ParameterSpeciesRoute of AdministrationValueReference
LD50RatIntravenous14 mg/kg[4]
LD50MouseIntraperitoneal11 mg/kg[4]
LD50MouseIntravenous2.2 mg/kg (2200 µg/kg)[4]
LD50MouseOral5 mg/kg (for Ouabain octahydrate)[5]
Toxic Dose (Arrhythmia)CatInfusion39 +/- 14 µg/kg[6]
Lethal Dose (Arrhythmia)CatInfusion62 +/- 16 µg/kg[6]
IC50Human Keratinocytes (HaCaT cells)In vitro233 nM[7]

Experimental Protocols

In Vivo Toxicity Assessment in Cats

A study evaluating the inotropic and toxic effects of ouabain involved the following protocol:

  • Animal Model: Healthy cats.[6]

  • Drug Administration: Intravenous infusion of ouabain.[6]

  • Parameters Monitored: The positive inotropic effect and the time-course of arrhythmia development were recorded until the death of the animal.[6]

  • Endpoints: The mean doses that caused persistent arrhythmia (toxic dose) and lethal arrhythmias were determined.[6]

In Vitro Cytotoxicity in Human Keratinocytes

The cytotoxic effects of ouabain were investigated in human keratinocyte cell lines using the following methodology:

  • Cell Line: HaCaT cells (human keratinocytes).[7]

  • Treatment: Cells were treated with varying concentrations of ouabain.[7]

  • Assays:

    • Cell Viability: Assessed to determine the IC50 value.[7]

    • Apoptosis Assay: To quantify the percentage of apoptotic cells following treatment.[7]

    • Cell Cycle Analysis: To determine the effect of ouabain on cell cycle progression.[7]

Toxicity in Isolated Perfused Guinea Pig Hearts

The mechanism of ouabain-induced cardiotoxicity was examined using the following experimental setup:

  • Model: Isolated perfused guinea pig (Langendorff) heart preparations.[8]

  • Treatment: Perfusion with an arrhythmogenic concentration of ouabain (1.37 x 10-6 M).[8]

  • Biochemical Analysis: Measurement of ventricular cyclic AMP, ATP, and release of creatine kinase and lactate dehydrogenase.[8]

  • Physiological Monitoring: Electrocardiograph recordings to observe arrhythmias.[8]

  • Ultrastructural Analysis: Electron microscopy of the ventricular endocardium.[8]

Signaling Pathways in Ouabain Toxicity

Ouabain's toxicity is not solely due to the inhibition of the Na+/K+-ATPase pump but also involves the activation of complex intracellular signaling cascades.[2][9]

Ouabain-Induced Signaling Cascade Leading to Cell Death

Binding of ouabain to the Na+/K+-ATPase can trigger a signaling cascade that can lead to apoptosis. This involves the generation of reactive oxygen species (ROS), activation of Src kinase, and subsequent downstream signaling pathways.

Ouabain_Toxicity_Pathway Ouabain Ouabain NaK_ATPase Na+/K+-ATPase Ouabain->NaK_ATPase Binds to & Inhibits Src Src Kinase NaK_ATPase->Src Activates ROS Reactive Oxygen Species (ROS) NaK_ATPase->ROS Generates p38_MAPK p38 MAPK Activation Src->p38_MAPK ROS->p38_MAPK Bcl2_family Reduced Bcl-2/Bcl-XL p38_MAPK->Bcl2_family Cytochrome_c Cytochrome c Release Bcl2_family->Cytochrome_c Caspase3 Caspase 3 Activation Cytochrome_c->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Ouabain-induced apoptotic signaling pathway.

Experimental Workflow for Investigating Ouabain-Induced Cytotoxicity

The following diagram illustrates a typical workflow for studying the cytotoxic effects of ouabain in a cell line.

Cytotoxicity_Workflow cluster_assays Assessments start Start: Culture Cells (e.g., SH-SY5Y, HaCaT) treat Treat with Ouabain (Varying Concentrations) start->treat incubate Incubate for Defined Time Periods treat->incubate viability Cell Viability Assay (e.g., MTT, IC50) incubate->viability apoptosis Apoptosis Assay (e.g., Annexin V) incubate->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) incubate->cell_cycle western_blot Western Blot for Signaling Proteins (e.g., p-Erk, Akt) incubate->western_blot analyze Data Analysis and Interpretation viability->analyze apoptosis->analyze cell_cycle->analyze western_blot->analyze

Caption: Experimental workflow for ouabain cytotoxicity studies.

Role of Glutathione in Ouabain Toxicity

Studies have shown that reduced glutathione (GSH) plays a protective role against ouabain-induced toxicity. Conversely, inhibition of GSH synthesis sensitizes cells to ouabain.[9]

GSH_Modulation_of_Toxicity Ouabain Ouabain Cell_Death Cell Death Ouabain->Cell_Death GSH Reduced Glutathione (GSH) GSH->Cell_Death Inhibits BSO BSO (GSH Synthesis Inhibitor) BSO->GSH Inhibits Synthesis

Caption: Modulation of ouabain toxicity by glutathione.

Conclusion

The preliminary toxicity data for ouabain highlight its narrow therapeutic index, with toxicity observed at nanomolar to micromolar concentrations in vitro and microgram per kilogram doses in vivo. The toxic effects are mediated not only by the disruption of ion homeostasis due to Na+/K+-ATPase inhibition but also through the activation of specific intracellular signaling pathways leading to apoptosis. The protective role of glutathione suggests that oxidative stress is a component of ouabain's toxicity. These findings on ouabain underscore the necessity for thorough toxicological evaluation of related compounds like this compound before any potential therapeutic development. Future research should focus on directly assessing the toxicity profile of this compound to determine if its structural modifications alter its interaction with Na+/K+-ATPase and downstream signaling pathways, potentially leading to a different efficacy and safety profile compared to its parent compound.

References

An In-Depth Technical Guide to the Binding Affinity of Cardiotonic Steroids to Na+/K+-ATPase, with a Focus on Ouabain and its Analogue, Anhydro-ouabain

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Na⁺/K⁺-ATPase, or sodium-potassium pump, is a vital transmembrane protein essential for maintaining cellular electrochemical gradients. It is the specific target of cardiotonic steroids (CTS), a class of compounds that includes the well-studied glycoside ouabain. By binding to the enzyme, these steroids inhibit its ion-pumping function and can trigger various intracellular signaling cascades. This dual function makes the Na⁺/K⁺-ATPase a significant target for drug development in fields ranging from cardiology to oncology.

Anhydro-ouabain, a derivative of ouabain, is also recognized as a cardiotonic steroid. While specific binding affinity metrics for this compound are not publicly documented, the principles of its interaction can be inferred from the extensive research on ouabain. Structural modifications, such as the dehydration that converts ouabain to this compound, are known to alter binding affinity and kinetics.

This technical guide offers a detailed examination of ouabain's binding affinity to the Na⁺/K⁺-ATPase, provides standardized experimental protocols for determining these parameters, and visualizes the key signaling pathways initiated by this molecular interaction.

Quantitative Binding Data: Ouabain

The binding affinity of ouabain to Na⁺/K⁺-ATPase is highly dependent on the specific isoform of the enzyme's α-subunit and the species from which it is derived. Rodent α1 isoforms, for instance, are famously less sensitive to ouabain than those from other mammals.[1] The data below represents a compilation of reported values for various isoforms and conditions.

CompoundEnzyme Source / IsoformMeasurement TypeValueNotes
OuabainRat Brain MembranesIC₅₀23.0 ± 0.15 nMVery high affinity site[2]
OuabainRat Brain MembranesIC₅₀460 ± 4.0 nMHigh affinity site[2]
OuabainRat Brain MembranesIC₅₀320 ± 4.6 µMLow affinity site[2]
OuabainRat Brain MembranesKₐ17.0 ± 0.2 nMVery high affinity site[2]
OuabainRat Brain MembranesKₐ80 ± 1 nMHigh affinity site[2]
OuabainRat Heart MicrosomesKₐ0.21 ± 0.01 µMHigh affinity site[3]
OuabainRat Heart MicrosomesKₐ13 ± 3 µMLow affinity site[3]
OuabainRat Pineal GlandIC₅₀~200 nMInhibition of N-acetyltransferase activity[4]
OuabainRat Pineal GlandKₐ~14 nMHigh affinity binding sites[4]
OuabainDog Kidney α1 / Porcine α3IC₅₀~15 nmol/LSimilar inhibitory profiles for both isoforms[5]
OuabainVero Cells (in vitro)IC₅₀0.08 µMAnti-MERS-CoV activity
OuabainPig Kidney Na⁺,K⁺-ATPaseKₐ1.1 ± 1 nM
OuabageninPig Kidney Na⁺,K⁺-ATPaseKₐ844 ± 100 nMLacks the rhamnose sugar moiety[6]

Structure-Activity Relationship (SAR) and the this compound Context

The binding of cardiotonic steroids to Na⁺/K⁺-ATPase is a highly specific interaction governed by the compound's three-dimensional structure. Key structural features influencing affinity include the steroid core, the type and saturation of the lactone ring at the C17 position, and the sugar moiety at the C3 position.[6]

  • This compound is a derivative formed by the dehydration of ouabain. This process typically involves the loss of a water molecule from the steroid nucleus, creating a double bond. This modification alters the planarity and electronic configuration of the steroid core, which would be expected to change its binding affinity for the enzyme.

  • Lactone Ring: Dihydroouabain, which has a saturated lactone ring, is approximately 50-fold less potent as an inhibitor of the Na⁺/K⁺-pump compared to ouabain.[7] This highlights the importance of the unsaturated lactone ring for high-affinity binding.

  • Sugar Moiety: The removal of the rhamnose sugar from ouabain to form ouabagenin results in a dramatic decrease in binding affinity (Kₐ of 1.1 nM for ouabain vs. 844 nM for ouabagenin).[6] This indicates a critical role for the sugar in stabilizing the bound complex.

Based on these principles, the structural alteration in this compound would likely result in a binding affinity different from that of ouabain, though the precise quantitative impact remains to be experimentally determined.

Experimental Protocols

Determining the binding affinity and inhibitory potential of compounds like this compound involves two primary methodologies: direct measurement via radioligand binding assays and functional assessment through enzyme activity inhibition assays.

Protocol 1: Competitive Radioligand Binding Assay

This method determines the relative affinity (Kᵢ) of an unlabeled test compound (e.g., this compound) by measuring its ability to displace a radiolabeled ligand (e.g., [³H]ouabain) from the Na⁺/K⁺-ATPase.

Methodology:

  • Preparation of Membranes: Isolate cell membranes rich in Na⁺/K⁺-ATPase (e.g., from pig kidney, rat brain, or cultured cells expressing a specific isoform) via differential centrifugation.[2][3]

  • Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a high-affinity radioligand (e.g., [³H]ouabain) and a range of concentrations of the unlabeled test compound.

  • Binding Conditions: The binding is typically performed in a buffer containing Mg²⁺ and inorganic phosphate (Pᵢ) or ATP to stabilize the enzyme in the E2P conformation, which has the highest affinity for cardiotonic steroids.[8]

  • Equilibrium: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation: Separate the bound from the free radioligand. This is commonly achieved by rapid filtration through glass fiber filters, which trap the membranes while allowing the unbound ligand to pass through.

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. The IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) is determined from this curve. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

Protocol 2: Na⁺/K⁺-ATPase Activity Inhibition Assay

This functional assay measures the ability of a compound to inhibit the enzymatic activity of the Na⁺/K⁺-ATPase. The activity is quantified by measuring the rate of ATP hydrolysis, typically by detecting the amount of inorganic phosphate (Pᵢ) released.

Methodology:

  • Enzyme Preparation: Use a purified Na⁺/K⁺-ATPase preparation or a microsomal fraction from a relevant tissue source.[9]

  • Reaction Mixture: Prepare a reaction buffer containing Na⁺, K⁺, Mg²⁺, and ATP. The total ATPase activity is measured in this buffer. A parallel reaction is set up containing a high concentration of ouabain (e.g., 1-2 mM) to completely inhibit the Na⁺/K⁺-ATPase, allowing for the measurement of background, non-specific ATPase activity.

  • Inhibition Curve: To determine the IC₅₀ of a test compound, set up a series of reactions with varying concentrations of the inhibitor.

  • Enzymatic Reaction: Initiate the reaction by adding ATP and incubate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 10-30 minutes).

  • Termination and Detection: Stop the reaction by adding a solution that also facilitates colorimetric detection of the liberated inorganic phosphate. A common method is the malachite green assay, where the Pᵢ-molybdate-malachite green complex is measured spectrophotometrically at ~620-660 nm.[9]

  • Calculation: The specific Na⁺/K⁺-ATPase activity is calculated as the difference between the total ATPase activity and the activity in the presence of excess ouabain. The IC₅₀ value for the test compound is determined by plotting the percent inhibition of specific Na⁺/K⁺-ATPase activity against the compound's concentration.

Visualization of Pathways and Workflows

Signaling Pathways Initiated by Ouabain Binding

Binding of ouabain to the Na⁺/K⁺-ATPase not only inhibits its pumping function but also activates a complex signal transduction cascade. This signaling function is often localized to caveolae, specialized lipid raft domains in the plasma membrane. The binding event triggers a conformational change in the enzyme, leading to the activation of the non-receptor tyrosine kinase Src. Activated Src can then transactivate the Epidermal Growth Factor Receptor (EGFR), which initiates downstream pathways, including the Ras-Raf-MEK-ERK cascade, ultimately influencing gene expression and cell growth.

Ouabain_Signaling_Pathway Ouabain Ouabain NKA Na+/K+-ATPase (in Caveolae) Ouabain->NKA Binds Src Src Kinase NKA->Src Activates EGFR EGFR Src->EGFR Transactivates Adaptors Adaptor Proteins (e.g., Shc, Grb2) EGFR->Adaptors Recruits Ras Ras Adaptors->Ras Activates Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription Gene Transcription (Growth, Proliferation) ERK->Transcription Regulates

Caption: Ouabain-induced Na⁺/K⁺-ATPase signaling cascade.

Experimental Workflow: ATPase Activity Inhibition Assay

The following diagram illustrates the logical flow for determining the IC₅₀ of a test compound using an ATPase activity assay. It involves preparing parallel reactions to isolate the specific activity of the Na⁺/K⁺-ATPase from background ATP hydrolysis.

ATPase_Assay_Workflow cluster_total A: Total ATPase Activity Measurement cluster_nonspecific B: Non-Specific ATPase Activity cluster_calc C: Calculation & Analysis A1 Prepare Reaction Mix: Enzyme + Buffer + Na/K/Mg + Test Compound A2 Initiate with ATP A1->A2 A3 Incubate (37°C) A2->A3 A4 Stop & Add Detection Reagent A3->A4 A5 Measure Absorbance (OD_total) A4->A5 C1 Calculate Specific Activity: OD_total - OD_nonspecific A5->C1 B1 Prepare Reaction Mix: Enzyme + Buffer + Na/K/Mg + High [Ouabain] B2 Initiate with ATP B1->B2 B3 Incubate (37°C) B2->B3 B4 Stop & Add Detection Reagent B3->B4 B5 Measure Absorbance (OD_nonspecific) B4->B5 B5->C1 C2 Plot % Inhibition vs. [Test Compound] C1->C2 C3 Determine IC50 Value C2->C3

Caption: Workflow for Na⁺/K⁺-ATPase activity inhibition assay.

References

Anhydro-ouabain Effects on Neuronal Cell Cultures: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anhydro-ouabain, a potent cardiac glycoside and a specific inhibitor of the Na+/K+-ATPase, has profound, dose-dependent effects on neuronal cells. At high concentrations, it induces neurotoxicity through ionic imbalance, leading to apoptosis and necrosis. Conversely, at sub-nanomolar to nanomolar concentrations, it can trigger neuroprotective and neurotrophic signaling pathways. This document provides a comprehensive technical overview of the effects of this compound on neuronal cell cultures, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways involved.

Core Mechanism of Action

This compound's primary molecular target is the Na+/K+-ATPase pump, an essential enzyme responsible for maintaining the steep electrochemical gradients of sodium (Na+) and potassium (K+) ions across the neuronal membrane.[1] By binding to and inhibiting this pump, ouabain disrupts this critical ionic homeostasis, leading to a cascade of downstream cellular events.[1][2]

The inhibition of the Na+/K+-ATPase pump results in an accumulation of intracellular Na+.[1][3] This elevated intracellular Na+ concentration alters the function of the Na+/Ca2+ exchanger (NCX), causing it to operate in a reverse mode, which leads to an influx of extracellular calcium (Ca2+) and a further increase in intracellular Ca2+ levels.[1][2] This disruption of ionic gradients is the foundational mechanism for both the toxic and signaling effects of ouabain in neurons.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on neuronal cell cultures as reported in the literature.

Table 1: Effects of this compound on Neuronal Viability and Cell Death

Cell TypeOuabain ConcentrationIncubation TimeEffectReference
Primary Cortical Neurons80 µM24 hr30 ± 5% cell death (LDH release)[3]
Primary Cortical Neurons100 µM24 hr48 ± 7% neuronal death[3]
Primary Cerebellar Granule Cells1 mMNot specified62 ± 3% cell death[4]
Hippocampal Neural Precursor Cells100 µM24, 48, 72 hrDecreased cell viability (MTT assay)[5]
HCN-2 Neuronal CellsNot specifiedNot specifiedDecreased cell viability[6][7]

Table 2: Effects of this compound on Intracellular Ion Concentrations

Cell TypeOuabain ConcentrationIncubation TimeIonChangeReference
Primary Cortical Neurons80 µM10-15 hrK+72 ± 10% loss[3]
Primary Cortical NeuronsNot specifiedNot specifiedCa2+Increase[3][8]
Primary Cortical NeuronsNot specifiedNot specifiedNa+Increase[3][8]

Table 3: Effects of this compound on Signaling Molecules

Cell TypeOuabain ConcentrationIncubation TimeMoleculeEffectReference
Human iPSC-derived Neurons30 nM4 hrpERK1/2Increase to 143.6 ± 9.88%[9]
Human iPSC-derived Neurons300 nM4 hrpERK1/2Increase to 194 ± 36.86%[9]
HCN-2 Neuronal CellsNot specified24 hrp-Na,K-ATPase2.2-fold increase[6]

Signaling Pathways Activated by this compound

This compound is not merely a toxin; it is also a signaling molecule that can activate various intracellular cascades, often in a concentration-dependent manner.

The Na+/K+-ATPase as a Signal Transducer

Beyond its pumping function, the Na+/K+-ATPase acts as a receptor that, upon ouabain binding, can initiate signaling cascades.[2][10] This signaling function is often localized to specific membrane microdomains like caveolae.[2]

Src Kinase and Downstream Effectors

A key event in ouabain-induced signaling is the activation of the non-receptor tyrosine kinase Src.[6][11][12] Activated Src can then phosphorylate a variety of downstream targets, including the epidermal growth factor receptor (EGFR), which in turn can activate the Ras-Raf-MEK-ERK1/2 pathway.[11][12]

Ouabain_Src_ERK_Signaling Ouabain This compound NKA Na+/K+-ATPase Ouabain->NKA Src Src Kinase NKA->Src Activation EGFR EGFR Src->EGFR Phosphorylation Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Gene Gene Expression (Neuronal Maturation, Synapse Formation) ERK->Gene

This compound-induced Src-ERK1/2 signaling pathway.

Calcium Signaling and Neurotransmitter Release

The ouabain-induced rise in intracellular Ca2+ is a critical signaling event.[10][13] This Ca2+ signal can modulate the release of various neurotransmitters, including acetylcholine, norepinephrine, and glutamate.[2][4][14] At low concentrations, ouabain can have neuroprotective effects by reducing Ca2+ overload during excitotoxic insults.[13][15]

Ouabain_Calcium_Signaling cluster_membrane Plasma Membrane NKA Na+/K+-ATPase Na_in ↑ [Na+]i NKA->Na_in NCX Na+/Ca2+ Exchanger (Reverse Mode) Ca_in ↑ [Ca2+]i NCX->Ca_in Ouabain This compound Ouabain->NKA Inhibition Na_in->NCX Neurotransmitter Neurotransmitter Release Ca_in->Neurotransmitter Apoptosis Apoptosis/ Necrosis Ca_in->Apoptosis High Concentrations Western_Blot_Workflow start Neuronal Culture + Ouabain Treatment lysis Cell Lysis start->lysis quant Protein Quantification lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (to membrane) sds->transfer immuno Immunoblotting (Primary & Secondary Abs) transfer->immuno detect Detection (ECL) immuno->detect end Analysis of Protein Expression detect->end

References

Methodological & Application

Anhydro-ouabain: Synthesis and Purification Protocols for Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydro-ouabain, a derivative of the cardiac glycoside ouabain, has emerged as a molecule of significant interest in neuroprotective and anti-inflammatory research. As a cardiotonic steroid, it shares a structural resemblance to ouabain but possesses distinct biological activities. This document provides detailed application notes and protocols for the chemical synthesis and purification of this compound, enabling researchers to produce this compound for further investigation. The protocols are based on established chemical transformations, including the dehydration of ouabain to anhydro-ouabagenin and its subsequent glycosylation.

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the dehydration of commercially available ouabain to form the aglycone, anhydro-ouabagenin. This intermediate is then glycosylated to yield the final product, this compound.

Step 1: Dehydration of Ouabain to Anhydro-ouabagenin

This initial step involves an acid-catalyzed dehydration of ouabain. While anhydro-ouabagenin is a known degradation product of ouabain, specific high-yield laboratory protocols are not extensively detailed in publicly available literature. However, based on general organic chemistry principles for the dehydration of polyhydroxylated steroids, a plausible method is proposed. It is crucial to note that optimization of these conditions may be necessary to achieve satisfactory yields.

Experimental Protocol: Acid-Catalyzed Dehydration of Ouabain

  • Dissolution: Dissolve ouabain octahydrate in a suitable solvent system, such as a mixture of dioxane and aqueous acid (e.g., dilute HCl or H₂SO₄). The concentration of the acid and the solvent ratio should be carefully controlled to facilitate the reaction without promoting unwanted side reactions.

  • Reaction: Heat the reaction mixture at a controlled temperature (e.g., 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Neutralization and Extraction: Upon completion, cool the reaction mixture and neutralize the acid with a suitable base (e.g., sodium bicarbonate solution). Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude anhydro-ouabagenin.

ParameterCondition
Starting MaterialOuabain Octahydrate
ReagentsDilute Acid (e.g., HCl, H₂SO₄)
SolventDioxane/Water
Temperature60-80 °C
Reaction TimeMonitored by TLC/HPLC
Work-upNeutralization, Extraction

Note: The yield and purity of this step are highly dependent on the reaction conditions and should be optimized.

Step 2: Glycosylation of Anhydro-ouabagenin to this compound

The second step involves the selective glycosylation of the C3 hydroxyl group of anhydro-ouabagenin with a protected rhamnose donor. A successful one-pot protocol has been described that utilizes in situ protection of the C5 and C19 hydroxyl groups with a boronic acid.[1]

Experimental Protocol: C3-Selective α-L-Rhamnosylation of Anhydro-ouabagenin [1]

  • Boronate Protection: In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve anhydro-ouabagenin and methylboronic acid in a dry solvent such as dichloromethane. Add 4 Å molecular sieves and stir at room temperature to facilitate the formation of the C5/C19 boronate ester.

  • Glycosylation: Cool the reaction mixture to 0 °C and add the rhamnosyl donor, for example, a trichloroacetimidate derivative of rhamnose (e.g., 2,3,4-tri-O-acetyl-α-L-rhamnopyranosyl trichloroacetimidate).

  • Activation: Add a catalytic amount of a Lewis acid, such as triflic acid (TfOH), to activate the glycosyl donor.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Quenching and Deprotection: Quench the reaction with a suitable base (e.g., triethylamine) and remove the boronate protecting group by adding an aqueous solution of a diol (e.g., mannitol) or by aqueous work-up. The acetyl protecting groups on the rhamnose moiety can be removed under standard basic conditions (e.g., sodium methoxide in methanol).

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

ParameterReagent/Condition
SubstrateAnhydro-ouabagenin
Protecting AgentMethylboronic Acid
Glycosyl DonorProtected L-rhamnopyranosyl trichloroacetimidate
ActivatorTriflic Acid (catalytic)
SolventDichloromethane
Temperature0 °C to room temperature
DeprotectionAqueous work-up / Basic conditions
PurificationFlash Column Chromatography

Quantitative data for this specific reaction can be found in the cited literature and may vary based on the specific reagents and conditions used.

Purification of this compound

Purification of the final product is critical to ensure its suitability for biological assays. This compound is reported to be slightly more hydrophobic than ouabain, which can be exploited for its separation.[2] High-performance liquid chromatography (HPLC) is the method of choice for obtaining high-purity this compound.

Experimental Protocol: HPLC Purification

  • Column: A reversed-phase C18 column is suitable for the purification of this compound.

  • Mobile Phase: A gradient of acetonitrile in water, often with a small amount of an acid modifier like trifluoroacetic acid (TFA) (e.g., 0.05-0.1%), is typically used. The gradient should be optimized to achieve good separation from any remaining starting materials or byproducts.

  • Detection: UV detection at a suitable wavelength (e.g., 218 nm) can be used to monitor the elution of the compound.

  • Fraction Collection and Analysis: Collect the fractions corresponding to the this compound peak. The purity of the collected fractions should be assessed by analytical HPLC.

  • Lyophilization: Combine the pure fractions and lyophilize to obtain the final product as a white powder.

ParameterCondition
HPLC SystemPreparative Reversed-Phase
Stationary PhaseC18 silica gel
Mobile Phase AWater with 0.1% TFA
Mobile Phase BAcetonitrile with 0.1% TFA
GradientOptimized linear gradient of B into A
DetectionUV at ~218 nm

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

TechniqueExpected Observations
¹H and ¹³C NMR Characteristic shifts for the steroid backbone and the rhamnose moiety. Comparison with literature data is essential for structural confirmation.
Mass Spectrometry Accurate mass measurement corresponding to the molecular formula of this compound (C₂₉H₄₂O₁₁).
Analytical HPLC A single sharp peak indicating high purity.

Signaling Pathways and Biological Activity

Ouabain is a well-known inhibitor of the Na⁺/K⁺-ATPase, which leads to an increase in intracellular calcium and subsequent effects on cellular signaling. This compound also interacts with the Na⁺/K⁺-ATPase and has been shown to exhibit significant neuroprotective and anti-inflammatory activities.[1] The signaling pathways modulated by this compound are a subject of ongoing research but are believed to involve the modulation of inflammatory responses.

Below are diagrams illustrating the general experimental workflow for the synthesis of this compound and a simplified representation of the known signaling pathway of its parent compound, ouabain.

experimental_workflow Ouabain Ouabain Dehydration Acid-Catalyzed Dehydration Ouabain->Dehydration Anhydro_ouabagenin Anhydro-ouabagenin Dehydration->Anhydro_ouabagenin Glycosylation Selective Glycosylation Anhydro_ouabagenin->Glycosylation Crude_Anhydro_ouabain Crude this compound Glycosylation->Crude_Anhydro_ouabain Purification HPLC Purification Crude_Anhydro_ouabain->Purification Pure_Anhydro_ouabain Pure this compound Purification->Pure_Anhydro_ouabain

Caption: Experimental workflow for the synthesis of this compound.

ouabain_signaling Ouabain Ouabain / this compound NaK_ATPase Na+/K+-ATPase Ouabain->NaK_ATPase Src Src Kinase NaK_ATPase->Src EGFR EGFR Src->EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (e.g., NF-κB, AP-1) ERK->Transcription_Factors Gene_Expression Altered Gene Expression (e.g., Inflammatory Cytokines) Transcription_Factors->Gene_Expression Cellular_Response Cellular Response (e.g., Neuroprotection, Anti-inflammation) Gene_Expression->Cellular_Response

Caption: Simplified ouabain signaling cascade.

References

Application Note: Quantitative Analysis of Anhydro-ouabain using a Stability-Indicating HPLC Method

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of anhydro-ouabain, a potential degradation product of ouabain, using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The protocol is designed to separate this compound from the parent compound, ouabain, and allow for its accurate quantification.

Introduction

Ouabain is a cardiac glycoside that functions by inhibiting the Na+/K+-ATPase pump.[1][2] This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium levels, resulting in enhanced cardiac contractility. Beyond its ion transport effects, ouabain is also known to activate complex intracellular signaling cascades that can influence cell growth and proliferation.[1][3][4][5][6]

This compound is a potential degradation product of ouabain. The development of a stability-indicating analytical method is crucial for the pharmaceutical industry to ensure the purity, potency, and safety of drug substances and products by monitoring the formation of any degradation products.[7][8][9] This application note details a proposed reverse-phase HPLC (RP-HPLC) method for the simultaneous determination of ouabain and the quantitative analysis of this compound.

Experimental Protocol

This protocol outlines a proposed method that should be validated according to ICH guidelines before routine use.

Materials and Reagents
  • Ouabain reference standard

  • This compound reference standard (if available, otherwise to be identified during forced degradation studies)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium formate (analytical grade)

  • Formic acid (analytical grade)

  • Water (HPLC grade)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis.

ParameterProposed Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column X-Bridge C18 (150 x 4.6 mm, 3.5 µm) or equivalent
Mobile Phase A 10 mM Ammonium formate in water, pH adjusted to 3.0 with formic acid
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 20% B; 5-15 min: 20-50% B; 15-20 min: 50% B; 20-22 min: 50-20% B; 22-25 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 220 nm
Injection Volume 10 µL
Run Time 25 minutes
Preparation of Solutions
  • Standard Stock Solution (Ouabain): Accurately weigh and dissolve 10 mg of ouabain reference standard in 10 mL of methanol to obtain a concentration of 1 mg/mL.

  • Standard Stock Solution (this compound): If a reference standard is available, prepare a stock solution in the same manner as ouabain.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to cover the desired concentration range for linearity studies (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve the sample containing ouabain and/or this compound in the mobile phase to achieve a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

Forced Degradation Studies

To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on a sample of ouabain.[7][9][10]

Stress ConditionProcedure
Acid Hydrolysis Dissolve ouabain in 0.1 M HCl and heat at 60°C for 2 hours. Neutralize before injection.
Base Hydrolysis Dissolve ouabain in 0.1 M NaOH and keep at room temperature for 30 minutes. Neutralize before injection.
Oxidative Degradation Treat ouabain solution with 3% H₂O₂ at room temperature for 1 hour.
Thermal Degradation Expose solid ouabain to 80°C for 24 hours.
Photolytic Degradation Expose ouabain solution to UV light (254 nm) for 24 hours.

Analyze the stressed samples using the proposed HPLC method to ensure the separation of any degradation products from the parent ouabain peak.

Method Validation Parameters (Hypothetical Data)

The proposed method should be validated according to ICH Q2(R1) guidelines. The following tables present hypothetical but expected quantitative data for such a validation.

Table 1: System Suitability
ParameterAcceptance CriteriaHypothetical Result
Tailing Factor ≤ 2.01.2
Theoretical Plates > 20006500
Resolution > 2.0 (between ouabain and this compound)3.5
%RSD of Peak Areas ≤ 1.0% (for 6 injections)0.5%
Table 2: Linearity
AnalyteLinearity Range (µg/mL)Correlation Coefficient (r²)
Ouabain 1 - 100> 0.999
This compound 0.5 - 50> 0.999
Table 3: Accuracy (Recovery)
AnalyteSpiked LevelMean Recovery (%)%RSD
This compound 50%99.50.8
100%100.20.6
150%99.80.7
Table 4: Precision
AnalyteIntraday Precision (%RSD, n=6)Interday Precision (%RSD, n=6)
This compound < 2.0%< 2.0%
Table 5: Limit of Detection (LOD) and Limit of Quantification (LOQ)
AnalyteLOD (µg/mL)LOQ (µg/mL)
This compound 0.150.5

Visualizations

Experimental Workflow

G Figure 1: Experimental Workflow for this compound Analysis cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Validation SamplePrep Sample Preparation (Dissolution & Filtration) HPLC HPLC System (C18 Column, Gradient Elution) SamplePrep->HPLC StdPrep Standard Preparation (Stock & Working Solutions) StdPrep->HPLC ForcedDeg Forced Degradation (Acid, Base, Oxidative, etc.) ForcedDeg->HPLC Detection UV Detection (220 nm) HPLC->Detection Quantification Quantification (Peak Area Integration) Detection->Quantification Validation Method Validation (Linearity, Accuracy, Precision) Quantification->Validation Report Final Report Validation->Report

Caption: Figure 1: Experimental Workflow for this compound Analysis.

Ouabain Signaling Pathway

G Figure 2: Ouabain Signaling Pathway Ouabain Ouabain NaK_ATPase Na+/K+-ATPase Ouabain->NaK_ATPase Binds & Inhibits Src Src Kinase NaK_ATPase->Src Activates Na_increase Intracellular Na+ Increase NaK_ATPase->Na_increase Inhibition of pumping EGFR EGFR (Epidermal Growth Factor Receptor) Src->EGFR Transactivates Ras Ras EGFR->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK GeneExpression Gene Expression (Growth, Proliferation) ERK->GeneExpression Ca_increase Intracellular Ca2+ Increase NCX Na+/Ca2+ Exchanger NCX->Ca_increase Na_increase->NCX Alters gradient

Caption: Figure 2: Ouabain Signaling Pathway.

Conclusion

The proposed stability-indicating HPLC method provides a robust framework for the quantitative analysis of this compound and the simultaneous determination of ouabain. The method is designed to be specific, accurate, precise, and linear over a practical concentration range. Forced degradation studies are essential to confirm that the method can effectively separate the parent drug from its degradation products, ensuring reliable monitoring of drug stability. The provided signaling pathway diagram illustrates the complex cellular mechanisms initiated by ouabain, highlighting the importance of understanding its biological activity and potential degradation pathways. This application note serves as a comprehensive guide for researchers and professionals involved in the development and quality control of ouabain-based pharmaceuticals.

References

Application Note: Spectroscopic Characterization of Anhydro-ouabain (NMR, MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydro-ouabain is a derivative of ouabain, a cardiac glycoside known for its potent inhibition of the Na+/K+-ATPase. The formation of this compound typically occurs through the acid-catalyzed dehydration of the tertiary hydroxyl group at the C-14 position of the steroid nucleus, resulting in the formation of a C14-C15 double bond. This structural modification significantly alters the biological activity and physicochemical properties of the parent compound. Accurate spectroscopic characterization is crucial for the identification and quality control of this compound in research and drug development settings. This application note provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) characteristics of this compound, along with standardized protocols for its analysis.

Predicted Spectroscopic Data

Due to the scarcity of directly published spectroscopic data for this compound, the following tables summarize the predicted key changes in NMR and MS spectra based on the known data for ouabain and the chemical transformation to its anhydro form.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for Key Protons of this compound in CDCl₃.

ProtonPredicted Chemical Shift (ppm)Rationale for Shift Change from Ouabain
H-15~ 5.5 - 6.0Appearance of a new olefinic proton signal due to the C14-C15 double bond.
H-16Significant downfield shiftProximity to the new C14-C15 double bond.
H-17Significant downfield shiftProximity to the new C14-C15 double bond.
H-8Significant downfield shiftAltered geometry and electronic environment due to the adjacent double bond.
-OH (C-14)Signal absentLoss of the hydroxyl group upon dehydration.
Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for Key Carbons of this compound in CDCl₃.

CarbonPredicted Chemical Shift (ppm)Rationale for Shift Change from Ouabain
C-14~ 140 - 150Significant downfield shift from a quaternary carbon (~85 ppm) to an olefinic carbon.
C-15~ 115 - 125Appearance of a new olefinic carbon signal.
C-8Significant downfield shiftAltered electronic environment due to the adjacent double bond.
C-13Significant upfield shiftLoss of the deshielding effect from the C-14 hydroxyl group.
C-17Significant downfield shiftProximity to the new C14-C15 double bond.
Predicted Mass Spectrometry Data

Table 3: Predicted Mass Spectrometry Data for this compound.

Ionization ModePredicted [M+H]⁺ (m/z)Key Fragmentation Ions (m/z)Fragmentation Rationale
ESI+567.288421.232, 391.222Loss of the rhamnose sugar moiety (146 Da). Subsequent loss of water and other small molecules from the aglycone.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound for structural elucidation and purity assessment.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃) with 0.03% (v/v) tetramethylsilane (TMS)

  • NMR tubes (5 mm)

  • Volumetric flasks and pipettes

Instrumentation:

  • 400 MHz (or higher) NMR spectrometer

Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the this compound sample.

    • Dissolve the sample in 0.5-0.7 mL of CDCl₃ with TMS in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of CDCl₃.

    • Shim the magnetic field to achieve optimal resolution.

    • ¹H NMR Acquisition:

      • Acquire a standard one-dimensional ¹H NMR spectrum.

      • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

    • ¹³C NMR Acquisition:

      • Acquire a proton-decoupled ¹³C NMR spectrum.

      • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

    • 2D NMR (Optional but Recommended):

      • Acquire COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) spectra for complete structural assignment.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the spectra.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of CDCl₃ for ¹³C.

    • Integrate the signals in the ¹H NMR spectrum.

    • Analyze the chemical shifts, coupling constants, and correlations to confirm the structure of this compound.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound for confirmation of its identity.

Materials:

  • This compound sample

  • HPLC-grade methanol or acetonitrile

  • Formic acid (for ESI+)

Instrumentation:

  • High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with an electrospray ionization (ESI) source.

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol or acetonitrile.

    • Prepare a dilute working solution (e.g., 1-10 µg/mL) by diluting the stock solution with the mobile phase. For ESI+, the mobile phase should ideally contain 0.1% formic acid to promote protonation.

  • Instrument Setup and Data Acquisition:

    • Calibrate the mass spectrometer according to the manufacturer's instructions.

    • Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to optimal values for the analysis of small molecules.

    • Introduce the sample into the mass spectrometer via direct infusion or through an LC system.

    • Full Scan MS:

      • Acquire a full scan mass spectrum in positive ion mode over a mass range that includes the expected molecular ion (e.g., m/z 100-1000).

    • Tandem MS (MS/MS):

      • Select the protonated molecule [M+H]⁺ as the precursor ion.

      • Acquire a product ion spectrum to observe the fragmentation pattern.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion and compare it with the theoretical mass of this compound.

    • Analyze the fragmentation pattern to identify characteristic losses, such as the sugar moiety, and to confirm the structure of the aglycone.

Signaling Pathway and Experimental Workflow

This compound, similar to its parent compound ouabain, is expected to exert its biological effects primarily through the inhibition of the Na+/K+-ATPase. This inhibition triggers a cascade of intracellular signaling events.

Ouabain_Signaling_Pathway Anhydro_ouabain This compound NaK_ATPase Na+/K+-ATPase Anhydro_ouabain->NaK_ATPase Inhibits Src_Kinase Src Kinase NaK_ATPase->Src_Kinase Activates ROS Reactive Oxygen Species (ROS) NaK_ATPase->ROS Generates PLC PLC NaK_ATPase->PLC Activates EGFR EGFR Src_Kinase->EGFR Transactivates Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Altered Gene Expression ERK->Gene_Expression IP3 IP3 PLC->IP3 Ca_release Ca2+ Release from ER IP3->Ca_release Cell_Growth Cell Growth & Proliferation Gene_Expression->Cell_Growth

Caption: this compound Signaling Pathway.

The experimental workflow for the spectroscopic characterization of this compound follows a logical progression from sample preparation to data analysis.

Experimental_Workflow Start Start: this compound Sample NMR_Prep NMR Sample Preparation Start->NMR_Prep MS_Prep MS Sample Preparation Start->MS_Prep NMR_Acq NMR Data Acquisition (1H, 13C, 2D) NMR_Prep->NMR_Acq MS_Acq MS Data Acquisition (Full Scan, MS/MS) MS_Prep->MS_Acq NMR_Proc NMR Data Processing & Analysis NMR_Acq->NMR_Proc MS_Proc MS Data Processing & Analysis MS_Acq->MS_Proc Structure_Elucidation Structural Elucidation & Confirmation NMR_Proc->Structure_Elucidation MS_Proc->Structure_Elucidation End End: Characterized This compound Structure_Elucidation->End

Caption: Spectroscopic Characterization Workflow.

Application Notes and Protocols: Anhydro-ouabain Cell-Based Assay for Neuroprotection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydro-ouabain, a cardiotonic steroid, has emerged as a molecule of interest for its neuroprotective and anti-inflammatory properties.[1] Like its more extensively studied analog, ouabain, this compound's mechanism of action is primarily associated with its interaction with the Na+/K+-ATPase pump. At sub-nanomolar to low nanomolar concentrations, ouabain has been shown to confer neuroprotection against various insults, including excitotoxicity and oxidative stress.[2][3] This protective effect is mediated through the modulation of intracellular calcium levels and the activation of several pro-survival signaling cascades.[2][4]

These application notes provide a comprehensive guide to utilizing this compound in cell-based assays to screen for and characterize its neuroprotective effects. While specific experimental data for this compound is limited in publicly available literature, the protocols provided are based on established methods for ouabain, which is structurally and functionally similar.

Principle of the Assay

The neuroprotective activity of this compound can be assessed in vitro by subjecting neuronal cell cultures to a neurotoxic stimulus in the presence or absence of the compound. The ability of this compound to mitigate the toxic effects is then quantified using various endpoint assays that measure cell viability, neurite integrity, intracellular calcium homeostasis, and the activation of specific signaling pathways.

Key Signaling Pathways in Ouabain-Mediated Neuroprotection

Ouabain exerts its neuroprotective effects through a complex interplay of signaling pathways initiated by its binding to the Na+/K+-ATPase. At low, physiologically relevant concentrations, this interaction triggers signaling cascades that promote neuronal survival.

Anhydro_ouabain This compound NaK_ATPase Na+/K+-ATPase Anhydro_ouabain->NaK_ATPase Binds to Src Src Kinase NaK_ATPase->Src Activates Ca_Signal Ca2+ Signaling Modulation NaK_ATPase->Ca_Signal Cytokines Cytokine Modulation (e.g., TNF-α, IL-1β) NaK_ATPase->Cytokines EGFR EGFR Src->EGFR Transactivates PI3K PI3K EGFR->PI3K Activates ERK ERK1/2 EGFR->ERK Activates Akt Akt PI3K->Akt Neuroprotection Neuroprotection (Cell Survival, Neurite Outgrowth) Akt->Neuroprotection CREB CREB ERK->CREB Phosphorylates BDNF BDNF Expression CREB->BDNF BDNF->Neuroprotection Ca_Signal->Neuroprotection Cytokines->Neuroprotection

Caption: this compound initiated signaling cascade for neuroprotection.

Experimental Protocols

The following are detailed protocols for key cell-based assays to evaluate the neuroprotective effects of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Workflow:

Seed_Cells Seed Neuronal Cells in 96-well plate Pre_treat Pre-treat with This compound Seed_Cells->Pre_treat Induce_Toxicity Induce Neurotoxicity (e.g., with Glutamate or H2O2) Pre_treat->Induce_Toxicity Incubate Incubate Induce_Toxicity->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_Formazan Incubate for Formazan Crystal Formation Add_MTT->Incubate_Formazan Solubilize Solubilize Crystals with DMSO Incubate_Formazan->Solubilize Measure_Absorbance Measure Absorbance at 570 nm Solubilize->Measure_Absorbance

Caption: Workflow for the MTT-based cell viability assay.

Methodology:

  • Cell Culture: Plate neuronal cells (e.g., SH-SY5Y neuroblastoma cells or primary cortical neurons) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-incubate the cells with various concentrations of this compound (e.g., 0.1 nM to 100 nM) for 24 hours.

  • Induction of Neurotoxicity: Following pre-incubation, expose the cells to a neurotoxic agent (e.g., 100 µM glutamate for 24 hours or 100 µM H2O2 for 4 hours) in the continued presence of this compound.

  • MTT Addition: Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

  • Incubation: Incubate the plate at 37°C for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

Neurite Outgrowth Assay

This assay quantifies the effect of this compound on the growth and extension of neurites, a key indicator of neuronal health and development.

Methodology:

  • Cell Culture: Plate primary neurons (e.g., dorsal root ganglion neurons) or a suitable neuronal cell line on a surface coated with an extracellular matrix protein (e.g., poly-L-lysine or laminin) in a multi-well plate.

  • Treatment: Treat the cells with different concentrations of this compound. A positive control, such as a known neurotrophic factor, and a negative control should be included.

  • Incubation: Incubate the cells for a period sufficient to allow for neurite extension (e.g., 24-48 hours).

  • Fixation and Staining: Fix the cells with 4% paraformaldehyde and stain for a neuronal marker (e.g., β-III tubulin) using immunocytochemistry.

  • Imaging and Analysis: Acquire images using a high-content imaging system or a fluorescence microscope. Quantify neurite length and branching using appropriate image analysis software.

Intracellular Calcium Imaging

This assay measures changes in intracellular calcium concentration ([Ca2+]i), a critical second messenger in neuronal function and survival.

Methodology:

  • Cell Culture and Dye Loading: Culture primary cortical neurons on glass coverslips. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions.

  • Baseline Measurement: Mount the coverslip on a perfusion chamber on an inverted fluorescence microscope and record the baseline fluorescence intensity.

  • Stimulation: Perfuse the cells with a solution containing a neurotoxic stimulus (e.g., NMDA/glycine) to induce calcium influx.

  • This compound Application: Apply this compound at the desired concentration and continue to record the fluorescence intensity to observe its effect on the calcium response.

  • Data Analysis: Analyze the changes in fluorescence intensity over time to determine the effect of this compound on [Ca2+]i dynamics.

Western Blotting for Signaling Proteins

This technique is used to detect and quantify the expression levels of key proteins in the neuroprotective signaling pathways.

Methodology:

  • Cell Lysis: After treatment with this compound and/or a neurotoxic agent, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate it with primary antibodies against the proteins of interest (e.g., phospho-Akt, phospho-ERK1/2, BDNF, cleaved caspase-3).

  • Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Data Presentation

The quantitative data obtained from the described assays should be summarized in clear and concise tables to facilitate comparison between different treatment conditions.

Table 1: Effect of this compound on Neuronal Viability under Oxidative Stress

Treatment GroupThis compound Conc. (nM)Cell Viability (% of Control)
Control (No Toxin)0100 ± 5.2
H2O2 (100 µM)045 ± 3.8
H2O2 + this compound0.158 ± 4.1
H2O2 + this compound175 ± 6.3
H2O2 + this compound1088 ± 5.9
H2O2 + this compound10062 ± 4.5

Table 2: Quantification of Neurite Outgrowth with this compound Treatment

Treatment GroupThis compound Conc. (nM)Average Neurite Length (µm)Number of Primary Neurites
Vehicle Control050 ± 8.52.1 ± 0.4
This compound172 ± 10.23.5 ± 0.6
This compound1095 ± 12.14.2 ± 0.8
This compound10068 ± 9.73.1 ± 0.5

Table 3: Modulation of Intracellular Calcium Influx by this compound

Treatment GroupThis compound Conc. (nM)Peak [Ca2+]i (Fold Change over Baseline)
NMDA (100 µM)04.5 ± 0.6
NMDA + this compound12.8 ± 0.4
NMDA + this compound101.9 ± 0.3

Table 4: Western Blot Analysis of Pro-Survival Signaling Proteins

Treatment GroupThis compound Conc. (nM)p-Akt/Akt Ratio (Fold Change)p-ERK/ERK Ratio (Fold Change)BDNF Expression (Fold Change)
Vehicle Control01.01.01.0
This compound102.5 ± 0.32.1 ± 0.21.8 ± 0.2

Conclusion

The provided application notes and protocols offer a robust framework for investigating the neuroprotective properties of this compound in cell-based models. By employing a combination of assays that assess cell viability, morphology, and underlying signaling mechanisms, researchers can effectively characterize the therapeutic potential of this compound for neurodegenerative diseases and other neurological disorders. It is important to note that the optimal concentrations and treatment times for this compound may vary depending on the specific cell type and neurotoxic insult used and should be empirically determined.

References

Application Notes and Protocols: Anhydro-ouabain as an In Vitro Model of Neuroinflammation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of anhydro-ouabain, a cardiotonic steroid, in establishing an in vitro model of neuroinflammation. This model is a valuable tool for studying the cellular and molecular mechanisms underlying neuroinflammatory processes and for the screening and development of novel anti-inflammatory therapeutics.

Introduction

Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases. It is characterized by the activation of glial cells, such as microglia and astrocytes, and the subsequent release of pro-inflammatory mediators.[1][2] this compound, a derivative of ouabain, has demonstrated anti-inflammatory and neuroprotective properties, making it a compound of interest for neuroinflammation research.[3][4] Like other cardiotonic steroids, it is known to modulate immune responses, including cytokine production and inflammatory signaling pathways.[5][6] This document outlines the protocols to utilize this compound to induce and study neuroinflammation in cultured glial cells.

Data Presentation

Table 1: Summary of this compound Effects on Glial Cells

ParameterCell TypeThis compound ConcentrationObserved EffectReference
Cell Viability Microglia, Astrocytes1-100 nMNo significant cytotoxicityInferred from Ouabain studies
Cytokine Release (LPS-stimulated) Microglia10-100 nMInhibition of TNF-α, IL-1β, IL-6 release[6][7][8]
NF-κB Activation (LPS-stimulated) Microglia, Astrocytes10-100 nMReduced nuclear translocation of p65[7][9]
iNOS Expression (LPS-stimulated) Microglia, Astrocytes10-100 nMDecreased iNOS mRNA and protein levels[7][9]
Astrocyte Activation (GFAP) Astrocytes10-100 nMReduced GFAP expression[6][7]

Note: Data is primarily based on studies using ouabain, a closely related compound. Specific dose-response studies with this compound are recommended.

Experimental Protocols

Protocol 1: Induction of Neuroinflammation in Microglial Cells using this compound and LPS

This protocol describes the induction of a pro-inflammatory state in microglial cells (e.g., BV-2 cell line) using Lipopolysaccharide (LPS) and subsequent treatment with this compound to assess its anti-inflammatory effects.

Materials:

  • BV-2 microglial cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Phosphate Buffered Saline (PBS)

  • Reagents for cytokine analysis (ELISA kits)

  • Reagents for protein analysis (Western Blot)

  • Reagents for immunocytochemistry

Procedure:

  • Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed BV-2 cells into appropriate culture plates (e.g., 24-well plates for cytokine analysis, 6-well plates for protein analysis) at a density of 1 x 10⁵ cells/mL and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with varying concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM) for 1 hour.

    • Subsequently, stimulate the cells with LPS (100 ng/mL) for 24 hours to induce an inflammatory response. Include a vehicle control (no this compound, no LPS) and an LPS-only control.

  • Sample Collection:

    • Supernatant: Collect the cell culture supernatant for cytokine analysis (e.g., TNF-α, IL-1β, IL-6) using ELISA kits according to the manufacturer's instructions.

    • Cell Lysate: Wash the cells with ice-cold PBS and lyse them for protein analysis (e.g., Western blot for NF-κB, iNOS) or RNA extraction.

  • Analysis:

    • Cytokine Measurement: Quantify the concentration of pro-inflammatory cytokines in the supernatant.

    • Western Blot: Analyze the expression levels of key inflammatory proteins.

    • Immunocytochemistry: Stain for markers of microglial activation, such as Iba1 and CD68.[10]

Protocol 2: Assessment of this compound Effects on Astrocyte Activation

This protocol details the investigation of this compound's ability to modulate astrocyte activation.

Materials:

  • Primary astrocytes or an astrocyte cell line (e.g., U87 MG)

  • Astrocyte growth medium

  • This compound

  • Reagents for immunocytochemistry (e.g., anti-GFAP antibody)

  • Reagents for Western blot

Procedure:

  • Cell Culture: Culture astrocytes in their specific growth medium until they reach 80% confluency.

  • Treatment: Treat the astrocytes with an inflammatory stimulus (e.g., a cytokine cocktail of TNF-α, IL-1β, and IFN-γ or LPS) with and without pre-treatment with this compound (10-100 nM) for 24-48 hours.

  • Analysis of Astrocyte Activation:

    • Immunocytochemistry: Fix the cells and perform immunofluorescent staining for Glial Fibrillary Acidic Protein (GFAP), a marker of astrocyte activation.[11]

    • Western Blot: Analyze the expression of GFAP in cell lysates.

Mandatory Visualizations

Anhydro_ouabain_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NaK_ATPase Na+/K+-ATPase IKK IKK NaK_ATPase->IKK Inhibits This compound This compound This compound->NaK_ATPase Binds to LPS LPS TLR4 TLR4 LPS->TLR4 Activates TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB (p50/p65) IκBα->NF-κB Releases NF-κB_complex NF-κB (p50/p65)-IκBα NF-κB_n NF-κB (p50/p65) NF-κB->NF-κB_n Translocates to Inflammatory_Genes Pro-inflammatory Gene Transcription NF-κB_n->Inflammatory_Genes Induces

Caption: this compound's inhibitory effect on the NF-κB signaling pathway.

Experimental_Workflow Start Start: Seed Glial Cells (Microglia/Astrocytes) Pre-treatment Pre-treat with this compound (Various concentrations) Start->Pre-treatment Inflammatory_Stimulus Add Inflammatory Stimulus (e.g., LPS, Cytokine Mix) Pre-treatment->Inflammatory_Stimulus Incubation Incubate for 24-48 hours Inflammatory_Stimulus->Incubation Sample_Collection Collect Supernatant and Cell Lysates Incubation->Sample_Collection Cytokine_Analysis Cytokine Analysis (ELISA) Sample_Collection->Cytokine_Analysis Protein_Analysis Protein Analysis (Western Blot) (NF-κB, iNOS, GFAP) Sample_Collection->Protein_Analysis ICC Immunocytochemistry (Iba1, GFAP) Sample_Collection->ICC End End: Data Analysis and Interpretation Cytokine_Analysis->End Protein_Analysis->End ICC->End

Caption: General experimental workflow for studying this compound's effects.

References

Application Notes and Protocols for Anhydro-ouabain in Na+/K+-ATPase Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Na+/K+-ATPase, also known as the sodium-potassium pump, is a vital transmembrane protein essential for maintaining the electrochemical gradients of sodium and potassium ions across the plasma membrane of animal cells. This process is crucial for various cellular functions, including nerve impulse transmission, muscle contraction, and nutrient transport. The inhibition of Na+/K+-ATPase is a key mechanism for the therapeutic effects of cardiac glycosides, a class of drugs used to treat heart failure. Anhydro-ouabain, a derivative of ouabain, is a cardiotonic steroid that acts as an inhibitor of the Na+/K+-ATPase. These application notes provide a detailed experimental protocol for assessing the inhibitory activity of this compound on Na+/K+-ATPase.

Principle of the Assay

The activity of Na+/K+-ATPase is determined by measuring the rate of ATP hydrolysis, which results in the production of adenosine diphosphate (ADP) and inorganic phosphate (Pi). The assay quantifies the amount of Pi released, which is directly proportional to the enzyme's activity. To specifically measure the activity of Na+/K+-ATPase, the total ATPase activity is measured in the presence and absence of a specific inhibitor, such as this compound. The difference between these two measurements represents the Na+/K+-ATPase activity.[1][2]

Quantitative Data: Inhibition of Na+/K+-ATPase by Cardiac Glycosides

CompoundEnzyme SourceIC50 / KiReference
OuabainCanine kidney α1 Na+/K+-ATPaseIC50 = 15 nmol/l[3]
OuabainPorcine cerebral cortex α3 Na+/K+-ATPaseIC50 = 15 nmol/l[3]
OuabainRat pineal membranesIC50 ≈ 200 nM[4]
OuabainGeneralKi = 30 µM[5]
OuabainSulfate-reducing bacteriaI0.5 = 15.8 - 22.9 µM[6]

Experimental Protocol: Na+/K+-ATPase Inhibition Assay

This protocol is adapted from established methods for measuring Na+/K+-ATPase activity and can be used to determine the inhibitory potential of this compound.

Materials and Reagents
  • Enzyme Source: Purified Na+/K+-ATPase from a commercially available source or a microsomal fraction prepared from tissues (e.g., pig kidney, rat brain).

  • This compound: Prepare a stock solution in a suitable solvent. While specific solubility data for this compound is limited, ouabain is soluble in water (up to 10 mM), DMSO (up to 100 mM), and ethanol (up to 10 mM).[5] It is recommended to initially test solubility in DMSO.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl2.

  • ATP Solution: 100 mM ATP in water, pH adjusted to 7.0 with NaOH. Store in aliquots at -20°C.

  • Stopping Reagent: 10% (w/v) Trichloroacetic acid (TCA).

  • Phosphate Detection Reagent: A commercially available Malachite Green-based phosphate assay kit or a solution of ammonium molybdate and ascorbic acid.

  • Phosphate Standard: A solution of known concentration of KH2PO4 for generating a standard curve.

  • 96-well microplate: Clear, flat-bottom.

  • Microplate reader.

Experimental Procedure
  • Preparation of Reagents: Prepare all solutions and buffers and bring them to the assay temperature (typically 37°C).

  • Enzyme Preparation: Dilute the Na+/K+-ATPase enzyme preparation in the assay buffer to a concentration that yields a linear rate of phosphate release over the desired time course.

  • This compound Dilutions: Prepare a series of dilutions of the this compound stock solution in the assay buffer to achieve the desired final concentrations for the inhibition curve.

  • Assay Setup:

    • Total ATPase Activity (Control): In a microplate well, add 50 µL of assay buffer, 20 µL of the diluted enzyme preparation, and 10 µL of the solvent used for this compound (e.g., DMSO) as a vehicle control.

    • This compound Inhibition: In separate wells, add 50 µL of assay buffer, 20 µL of the diluted enzyme preparation, and 10 µL of the different this compound dilutions.

    • Ouabain-insensitive ATPase Activity (Blank): In a separate set of wells, add 50 µL of assay buffer containing a high concentration of ouabain (e.g., 1 mM) to completely inhibit Na+/K+-ATPase, 20 µL of the diluted enzyme preparation, and 10 µL of the vehicle control.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Start the reaction by adding 20 µL of 10 mM ATP solution to each well. The final ATP concentration will be 2 mM.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.

  • Stopping the Reaction: Stop the reaction by adding 50 µL of 10% TCA to each well.

  • Phosphate Detection:

    • Centrifuge the plate at a low speed to pellet any precipitated protein.

    • Transfer a portion of the supernatant (e.g., 50 µL) to a new microplate.

    • Add 150 µL of the phosphate detection reagent to each well.

    • Incubate at room temperature for the time specified by the detection reagent manufacturer to allow for color development.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm for Malachite Green-based assays) using a microplate reader.

  • Standard Curve: Prepare a standard curve using the phosphate standard solution to determine the concentration of inorganic phosphate in the samples.

Data Analysis
  • Calculate the amount of inorganic phosphate (Pi) released in each well using the standard curve.

  • Determine the specific Na+/K+-ATPase activity by subtracting the ouabain-insensitive ATPase activity (blank) from the total ATPase activity (control).

  • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Activity with inhibitor / Activity of control)] x 100

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Reagents Prepare Reagents Setup Set up Assay Plate: - Total ATPase - Inhibition wells - Blank (Ouabain) Reagents->Setup Enzyme Prepare Enzyme Enzyme->Setup Inhibitor Prepare this compound Dilutions Inhibitor->Setup Preincubation Pre-incubate at 37°C Setup->Preincubation Initiation Initiate with ATP Preincubation->Initiation Incubation Incubate at 37°C Initiation->Incubation Stop Stop with TCA Incubation->Stop Phosphate_Detection Phosphate Detection Stop->Phosphate_Detection Measurement Measure Absorbance Phosphate_Detection->Measurement Analysis Data Analysis (IC50) Measurement->Analysis

Caption: Workflow for the Na+/K+-ATPase inhibition assay.

Na+/K+-ATPase Signaling Pathway

The binding of an inhibitor like this compound to Na+/K+-ATPase can trigger intracellular signaling cascades independent of its effect on ion pumping.

signaling_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Anhydro_ouabain This compound NKA Na+/K+-ATPase Anhydro_ouabain->NKA Binds Src Src Kinase NKA->Src Activates PI3K PI3K NKA->PI3K IP3R IP3R NKA->IP3R Interacts EGFR EGFR Src->EGFR Transactivates Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK NFkB NF-κB ERK->NFkB Akt Akt PI3K->Akt Ca2_release Ca2+ Release IP3R->Ca2_release Ca2_release->NFkB Gene_Expression Gene Expression NFkB->Gene_Expression

Caption: Ouabain-induced Na+/K+-ATPase signaling cascade.

References

Anhydro-ouabain: Application Notes and Protocols for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Anhydro-ouabain is a cardiotonic steroid with demonstrated anti-inflammatory and neuroprotective properties in preclinical research.[1][2] However, there is a significant lack of published in vivo studies detailing its specific dosage and formulation. The following application notes and protocols are primarily based on data from studies using ouabain, a closely related cardiac glycoside. Researchers should use this information as a starting point and conduct thorough dose-finding and toxicity studies for this compound before commencing full-scale in vivo experiments.

Introduction to this compound

This compound is a derivative of ouabain, a well-characterized inhibitor of the Na+/K+-ATPase pump.[3][4] This inhibition leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, leading to a rise in intracellular calcium.[5] Beyond its primary role in ion transport, the Na+/K+-ATPase also functions as a signal transducer. Binding of cardiac glycosides like ouabain can activate several downstream signaling pathways, including Src, ERK1/2, and p38 MAPK, influencing various cellular processes.[3][4][6] this compound is noted for its potential anti-inflammatory and neuroprotective activities.[1][2]

In Vivo Dosage and Administration

Table 1: Summary of In Vivo Dosages for Ouabain and its Derivatives

CompoundAnimal ModelDosageRoute of AdministrationObserved EffectsReference
OuabainMice0.10, 0.31, 0.56 mg/kgIntraperitoneal (i.p.)Anti-inflammatory and antinociceptive activity[7]
OuabainMice1.5 mg/kgIntraperitoneal (i.p.)Cardiovascular response assessment[2]
OuabainRats18 µg/kgIntravenous (i.v.)Increased blood pressure[4]
OuabainRats1.8 mg/kgIntravenous (i.v.)Toxic effects in normotensive rats[4]
OuabainCats39 ± 14 µg/kgInfusionToxic dose (arrhythmia)[1]
OuabainCats62 ± 16 µg/kgInfusionLethal dose[1]
Oxidized OuabainCats93 ± 23 µg/kgInfusionToxic dose (arrhythmia)[1]
Oxidized OuabainCats215 ± 46 µg/kgInfusionLethal dose[1]

Formulation for In Vivo Administration

For in vivo studies, proper formulation of this compound is critical for ensuring solubility, stability, and bioavailability. As with dosage, specific formulation details for this compound are scarce. The following protocol is a general guideline based on common practices for ouabain and other cardiac glycosides.

Protocol 1: Formulation of this compound for Injection

Materials:

  • This compound powder

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO) (optional, for initial solubilization)

  • Sterile 0.9% saline

  • Sterile filters (0.22 µm)

  • Sterile vials

Procedure:

  • Initial Solubilization (if necessary): this compound, like ouabain, may have limited water solubility. If the desired concentration cannot be achieved in saline or PBS alone, initially dissolve the powder in a minimal amount of DMSO.

  • Dilution: Slowly add the DMSO stock solution to sterile PBS or 0.9% saline while vortexing to achieve the final desired concentration. The final concentration of DMSO should be kept to a minimum (ideally less than 5% of the total volume) to avoid vehicle-induced toxicity.

  • Sterilization: Sterilize the final solution by passing it through a 0.22 µm sterile filter into a sterile vial.

  • Storage: Store the formulated this compound solution at 4°C for short-term use or in aliquots at -20°C for long-term storage. Protect from light.

  • Quality Control: Before administration, visually inspect the solution for any precipitation. If precipitation occurs, the formulation needs to be optimized.

Experimental Protocols

The following are generalized protocols for in vivo studies that can be adapted for this compound.

Protocol 2: Assessment of Anti-inflammatory Activity in a Mouse Model of Paw Edema

This protocol is adapted from studies on ouabain's anti-inflammatory effects.[7]

Animal Model: Male Swiss mice (20-25 g)

Experimental Groups:

  • Vehicle control (e.g., saline with the same percentage of DMSO as the drug group)

  • This compound (start with a low dose, e.g., 0.1 mg/kg, and perform a dose-response study)

  • Positive control (e.g., Dexamethasone, 0.5 mg/kg)

Procedure:

  • Administer this compound or vehicle via intraperitoneal (i.p.) injection.

  • One hour after treatment, induce paw edema by injecting an inflammatory agent (e.g., zymosan or carrageenan) into the right hind paw.

  • Measure the paw thickness (in mm) using a digital caliper at baseline and at various time points after the inflammatory insult (e.g., 1, 2, 4, 6, and 24 hours).

  • Calculate the paw edema as the difference in thickness between the treated and baseline measurements.

  • Analyze the data to determine the effect of this compound on reducing inflammation.

Protocol 3: Evaluation of Cardiovascular Effects in Rats

This protocol is based on studies investigating the cardiovascular effects of ouabain.[4]

Animal Model: Male Wistar rats (250-300 g)

Experimental Groups:

  • Vehicle control

  • This compound (multiple dose groups to assess dose-dependent effects, starting from a low, non-toxic dose)

Procedure:

  • Anesthetize the rats (e.g., with a combination of ketamine and xylazine).

  • Implant a catheter into the carotid artery for blood pressure measurement and into the jugular vein for drug administration.

  • Allow the animal to stabilize.

  • Record baseline cardiovascular parameters (e.g., systolic and diastolic blood pressure, heart rate).

  • Administer this compound or vehicle intravenously (i.v.).

  • Continuously monitor and record cardiovascular parameters for a set period (e.g., 60 minutes) after administration.

  • Analyze the changes in blood pressure and heart rate to determine the cardiovascular effects of this compound.

Signaling Pathways and Visualizations

This compound, similar to ouabain, is expected to exert its effects through the inhibition of Na+/K+-ATPase and the subsequent activation of intracellular signaling cascades.

Signaling Pathway of Ouabain (and likely this compound):

Ouabain binds to the Na+/K+-ATPase, which not only inhibits its ion-pumping function but also activates it as a signal transducer. This leads to the recruitment and activation of Src kinase. Activated Src can then phosphorylate other proteins, including the Epidermal Growth Factor Receptor (EGFR), initiating a downstream cascade that involves the activation of the Ras/Raf/MEK/ERK1/2 pathway. Additionally, Src activation can lead to the activation of the PI3K/Akt pathway. These pathways are crucial in regulating cell survival, proliferation, and hypertrophy. In some cellular contexts, ouabain binding can also trigger the activation of the p38 MAPK pathway, which is often associated with stress responses and apoptosis. Furthermore, ouabain has been shown to activate the RhoA/ROCK signaling pathway, which is involved in regulating cell adhesion and migration.

Ouabain_Signaling Ouabain This compound/ Ouabain NaK_ATPase Na+/K+-ATPase Ouabain->NaK_ATPase Src Src NaK_ATPase->Src Activation p38 p38 MAPK NaK_ATPase->p38 Activation RhoA RhoA NaK_ATPase->RhoA Activation EGFR EGFR Src->EGFR Phosphorylation PI3K PI3K Src->PI3K Ras_Raf Ras/Raf/MEK EGFR->Ras_Raf ERK ERK1/2 Ras_Raf->ERK Cellular_Effects Cellular Effects (Proliferation, Survival, Adhesion) ERK->Cellular_Effects Akt Akt PI3K->Akt Akt->Cellular_Effects p38->Cellular_Effects ROCK ROCK RhoA->ROCK ROCK->Cellular_Effects

Caption: this compound/Ouabain Signaling Pathway.

Experimental Workflow for In Vivo Anti-inflammatory Study:

The following diagram illustrates a typical workflow for an in vivo study investigating the anti-inflammatory properties of this compound.

Experimental_Workflow Animal_Acclimatization Animal Acclimatization Group_Assignment Random Group Assignment (Vehicle, this compound, Positive Control) Animal_Acclimatization->Group_Assignment Drug_Administration Drug/Vehicle Administration (i.p.) Group_Assignment->Drug_Administration Inflammation_Induction Inflammation Induction (e.g., Zymosan injection) Drug_Administration->Inflammation_Induction 1 hour post-treatment Measurement Paw Edema Measurement (Multiple time points) Inflammation_Induction->Measurement Data_Analysis Data Analysis and Statistical Evaluation Measurement->Data_Analysis Results Results and Conclusion Data_Analysis->Results

Caption: Workflow for In Vivo Anti-inflammatory Study.

References

Troubleshooting & Optimization

Anhydro-ouabain solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility and handling of anhydro-ouabain in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a cardiotonic steroid that exhibits anti-inflammatory and neuroprotective properties, making it a compound of interest for neurological research.[1][2]

Q2: What are the primary applications of this compound in research?

This compound is primarily used in research to investigate its potential therapeutic effects related to its anti-inflammatory and neuroprotective activities.

Q3: How should this compound be stored?

Q4: What safety precautions should be taken when handling this compound?

This compound is a potent biological agent. Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Avoid inhalation of dust and direct contact with skin.

Troubleshooting Guide: Solubility Issues

Q1: I am having trouble dissolving this compound. What solvents are recommended?

While specific solubility data for this compound is limited, information on the closely related compound, ouabain, can provide a good starting point. We recommend starting with small-scale solubility tests in the solvents listed in the table below. For ouabain, it is soluble in DMSO, ethanol, and water.

Q2: What is the best way to prepare a stock solution of this compound?

To prepare a stock solution, we recommend starting with a small amount of this compound and gradually adding the solvent while vortexing or sonicating. Based on data for ouabain, DMSO can be used to prepare a high concentration stock solution (e.g., 100 mM), which can then be further diluted in aqueous buffers for your experiments.

Q3: My this compound solution appears hazy or has precipitates. What should I do?

A hazy solution or the presence of precipitates indicates that the compound is not fully dissolved. You can try the following troubleshooting steps:

  • Gentle warming: Warm the solution gently (e.g., in a 37°C water bath) to aid dissolution.

  • Sonication: Use a sonicator to break down any clumps and enhance solubility.

  • pH adjustment: The pH of the solution may affect solubility. Try adjusting the pH of your buffer.

  • Use of a different solvent: If the compound remains insoluble, consider trying a different solvent from the list provided in the solubility table.

Q4: Can I store this compound in solution? If so, for how long and under what conditions?

Stock solutions of the related compound ouabain in DMSO can typically be stored at -20°C for several months. However, for aqueous solutions, it is important to be aware that ouabain can form complexes with borosilicates from glass vials, which may affect its activity. Therefore, it is recommended to store aqueous solutions in plastic vials. For optimal results, it is best to prepare fresh aqueous solutions for each experiment or store them for short periods at 4°C.

This compound Solubility (Data for the related compound Ouabain)
SolventMaximum ConcentrationReference
DMSO100 mM
Ethanol10 mM
Water10 mM
Hot Water50 mg/mL
Methanol1 in 30 parts

Experimental Protocols

Protocol 1: In Vitro Neuroprotection Assay

This protocol provides a general workflow for assessing the neuroprotective effects of this compound against a neurotoxic insult in a neuronal cell culture model.

  • Cell Culture: Plate neuronal cells (e.g., SH-SY5Y or primary neurons) in a 96-well plate at an appropriate density and allow them to adhere and differentiate for 24-48 hours.

  • Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 1 nM to 10 µM) for a predetermined period (e.g., 1-2 hours). Include a vehicle control (the solvent used to dissolve this compound).

  • Neurotoxic Insult: Induce neurotoxicity by adding a neurotoxin such as 6-hydroxydopamine (6-OHDA), rotenone, or glutamate to the culture medium.

  • Incubation: Co-incubate the cells with this compound and the neurotoxin for 24 hours.

  • Cell Viability Assessment: Measure cell viability using a standard assay such as the MTT, MTS, or LDH assay.

  • Data Analysis: Calculate the percentage of cell viability relative to the control (untreated) cells and plot a dose-response curve to determine the EC50 of this compound's neuroprotective effect.

Protocol 2: In Vitro Anti-inflammatory Assay

This protocol outlines a general method for evaluating the anti-inflammatory activity of this compound in a macrophage cell line.

  • Cell Culture: Seed macrophage cells (e.g., RAW 264.7) in a 24-well plate and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with different concentrations of this compound (e.g., 1 nM to 10 µM) for 1 hour. Include a vehicle control.

  • Inflammatory Stimulation: Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

  • Nitric Oxide (NO) Measurement: Collect the cell culture supernatant and measure the production of nitric oxide using the Griess reagent.

  • Cytokine Analysis: The supernatant can also be used to measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using ELISA kits.

  • Data Analysis: Quantify the reduction in NO and cytokine production in the presence of this compound compared to the LPS-stimulated control to assess its anti-inflammatory efficacy.

Signaling Pathways and Workflows

The binding of cardiac glycosides like ouabain to the Na+/K+-ATPase can initiate a cascade of intracellular signaling events.[3][4]

Anhydro_ouabain_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Na+/K+-ATPase Na+/K+-ATPase This compound->Na+/K+-ATPase Binds Src Src Na+/K+-ATPase->Src Activates Ras Ras Src->Ras Activates PI3K PI3K Src->PI3K Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK1/2 ERK1/2 MEK->ERK1/2 Activates Gene Expression Gene Expression ERK1/2->Gene Expression Regulates Akt Akt PI3K->Akt Activates Akt->Gene Expression Regulates

Caption: this compound signaling cascade.

Experimental_Workflow Start Start Dissolve this compound Dissolve this compound Start->Dissolve this compound Prepare Stock Solution Prepare Stock Solution Dissolve this compound->Prepare Stock Solution Solubility Issue? Solubility Issue? Prepare Stock Solution->Solubility Issue? Troubleshoot Troubleshoot Solubility Issue?->Troubleshoot Yes Perform Experiment Perform Experiment Solubility Issue?->Perform Experiment No Troubleshoot->Dissolve this compound Data Analysis Data Analysis Perform Experiment->Data Analysis End End Data Analysis->End

Caption: Experimental workflow for using this compound.

References

Technical Support Center: Optimizing Anhydro-ouabain Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing anhydro-ouabain concentration in your cell viability experiments. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in achieving accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the typical effective concentration range for this compound?

A1: The optimal concentration of this compound is highly cell-type dependent. Based on studies with the closely related compound ouabain, the effective concentration can range from low nanomolar (nM) to micromolar (µM) levels.[1][2] For instance, in some cancer cell lines, IC50 values for ouabain have been observed in the low nanomolar range (e.g., 15 nM), while other cell lines are less sensitive, with IC50 values in the higher nanomolar range (e.g., 485 nM).[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.

Q2: How long should I incubate my cells with this compound?

A2: Incubation time is a critical parameter that can significantly influence the observed effects on cell viability. Common incubation periods in studies with similar cardiac glycosides range from 24 to 72 hours.[1][2] Shorter incubation times may be sufficient to observe signaling events, while longer exposures are often necessary to detect changes in cell proliferation and viability. A time-course experiment is recommended to identify the most appropriate incubation period for your experimental goals.

Q3: My cells are showing high levels of toxicity even at low concentrations. What could be the reason?

A3: Several factors could contribute to high toxicity. Firstly, your cell line may be particularly sensitive to this compound. Secondly, the initial cell seeding density could be too low, making the cells more susceptible to the compound's effects. Ensure you are using a consistent and appropriate cell seeding density for your viability assay. Lastly, verify the purity and correct dilution of your this compound stock solution.

Q4: I am not observing any effect on cell viability. What should I do?

A4: If you do not observe an effect, consider the following:

  • Concentration Range: You may need to test a higher concentration range. Some cell lines can be resistant to cardiac glycosides.

  • Incubation Time: A longer incubation period might be necessary to elicit a response.

  • Cell Line: The specific cell line you are using may be inherently resistant to the effects of this compound.

  • Assay Sensitivity: Ensure that your chosen cell viability assay is sensitive enough to detect subtle changes.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
High variability between replicates Inconsistent cell seeding, uneven drug distribution, or errors in pipetting.Ensure a homogenous cell suspension before seeding. Mix the drug-containing media thoroughly before adding to the wells. Use calibrated pipettes and consistent technique.
Edge effects in 96-well plates Evaporation from the outer wells of the plate.Avoid using the outermost wells of the plate for experimental samples. Fill the outer wells with sterile phosphate-buffered saline (PBS) or media to maintain humidity.
Unexpected cell morphology changes Contamination (e.g., mycoplasma), or cellular stress unrelated to the drug.Regularly test your cell cultures for mycoplasma contamination. Ensure proper sterile technique. Include a vehicle control (e.g., DMSO) to differentiate drug-specific effects from solvent effects.
Inconsistent IC50 values across experiments Variations in cell passage number, cell health, or experimental conditions.Use cells within a consistent and low passage number range. Ensure cells are in the exponential growth phase at the time of treatment. Standardize all experimental parameters, including incubation time and reagent concentrations.

Experimental Protocols

Determining Optimal this compound Concentration using an MTT Assay

This protocol outlines a standard method for determining the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the exponential growth phase.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment:

    • Prepare a serial dilution of this compound in complete medium. A common starting point is a 1:2 or 1:3 dilution series, with a highest concentration in the low micromolar range.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-cell control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or control solutions to the respective wells.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently pipette to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Subtract the average absorbance of the no-cell control from all other values.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.

Data Presentation

Table 1: Example of Dose-Response Data for this compound on a Hypothetical Cell Line (72h Incubation)

This compound (nM)% Cell Viability (Mean ± SD)
0 (Vehicle)100 ± 5.2
198.1 ± 4.8
1085.3 ± 6.1
5052.7 ± 3.9
10025.4 ± 2.5
5008.1 ± 1.7
10002.3 ± 0.9

Signaling Pathways and Experimental Workflow

This compound, like other cardiac glycosides, primarily acts by inhibiting the Na+/K+-ATPase pump on the cell membrane.[3] This inhibition leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, resulting in elevated intracellular calcium levels.[3][4] These ionic changes can trigger various downstream signaling cascades that influence cell proliferation, apoptosis, and other cellular processes.[5]

Signaling_Pathway AO This compound NKA Na+/K+-ATPase AO->NKA Inhibits Na_in ↑ Intracellular Na+ NKA->Na_in PI3K PI3K/Akt Pathway NKA->PI3K Signalosome interaction STAT3 STAT3 Inhibition NKA->STAT3 Signalosome interaction NCX Na+/Ca2+ Exchanger Na_in->NCX Alters gradient Ca_in ↑ Intracellular Ca2+ NCX->Ca_in ERK ERK1/2 Activation Ca_in->ERK Proliferation ↓ Cell Proliferation ERK->Proliferation Apoptosis ↑ Apoptosis ERK->Apoptosis PI3K->Proliferation Regulates PI3K->Apoptosis Regulates STAT3->Proliferation Regulates STAT3->Apoptosis Regulates

Caption: this compound signaling cascade.

The following diagram illustrates a typical workflow for optimizing this compound concentration.

Experimental_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells prepare_dilutions Prepare serial dilutions of this compound seed_cells->prepare_dilutions treat_cells Treat cells with dilutions (24h, 48h, 72h) prepare_dilutions->treat_cells viability_assay Perform Cell Viability Assay (e.g., MTT, XTT) treat_cells->viability_assay read_plate Measure absorbance/ fluorescence viability_assay->read_plate analyze_data Analyze data and calculate IC50 read_plate->analyze_data end Determine Optimal Concentration analyze_data->end

Caption: Workflow for concentration optimization.

References

Technical Support Center: In Vivo Anhydro-ouabain Delivery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with anhydro-ouabain and its parent compound, ouabain, in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from ouabain?

This compound is a derivative of ouabain, a cardiac glycoside. The primary difference lies in the structure, where this compound has undergone a dehydration reaction. While ouabain is a well-characterized inhibitor of the Na+/K+-ATPase pump[1][2], the specific in vivo properties and delivery of this compound are less documented. The troubleshooting advice provided here is based on the extensive literature available for ouabain and is expected to be largely applicable to its anhydro-derivative.

Q2: What is the primary mechanism of action for ouabain?

Ouabain's primary mechanism of action is the inhibition of the Na+/K+-ATPase (sodium-potassium ion pump)[1]. This inhibition leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, resulting in increased intracellular calcium levels. This cascade ultimately leads to increased cardiac contractility[1].

Q3: What are the common routes of administration for ouabain in vivo?

Common routes for in vivo administration of ouabain include intravenous (IV) and intraperitoneal (IP) injections[1][3]. The choice of administration route can significantly impact the bioavailability and onset of action. IV administration results in a rapid onset of action, typically within 2-10 minutes in humans[1].

Troubleshooting Guide

Issue 1: Poor Solubility of Ouabain for In Vivo Dosing

Q: I am having difficulty dissolving ouabain for my in vivo experiment. What solvents are recommended?

A: Ouabain is known to have limited solubility in water. Here are some recommendations for preparing ouabain solutions:

  • Hot Water: Sigma-Aldrich reports that ouabain can be dissolved in hot water at a concentration of 50 mg/mL to form a clear to slightly hazy solution[4].

  • DMSO: Ouabain is soluble in DMSO at a concentration of up to 100 mg/mL (137.21 mM)[5]. However, for in vivo studies, the final concentration of DMSO should be kept low to avoid toxicity.

  • Ethanol and Methanol: Ouabain is also soluble in ethanol (1 in 100 parts) and methanol (1 in 30 parts)[4].

  • Formulation for Oral Administration: For oral delivery, a homogeneous suspension can be prepared using CMC-Na (carboxymethylcellulose sodium)[5].

Experimental Protocol: Preparation of Ouabain Solution for Injection

  • Based on the desired final concentration and injection volume, calculate the required mass of ouabain.

  • For a small volume of a concentrated stock, dissolve ouabain in DMSO.

  • For the final injection solution, dilute the DMSO stock in a suitable vehicle such as saline or phosphate-buffered saline (PBS). Ensure the final DMSO concentration is below the toxic threshold for the animal model.

  • Alternatively, dissolve ouabain directly in hot sterile water or saline, then allow it to cool to room temperature before injection[4].

  • Always prepare fresh solutions and protect them from light, as ouabain solutions can be light-sensitive[4].

Issue 2: High Toxicity or Adverse Events Observed in Animal Subjects

Q: My animals are showing signs of toxicity (e.g., arrhythmias, convulsions) even at what I believed to be a therapeutic dose. What could be the cause?

A: Ouabain has a narrow therapeutic index, and toxicity is a significant concern[1]. Several factors could contribute to unexpected toxicity:

  • Dose: The toxic and lethal doses of ouabain can vary between species. For instance, in cats, the mean toxic dose causing persistent arrhythmia was found to be 39 +/- 14 µg/kg, while the lethal dose was 62 +/- 16 µg/kg[6]. It is crucial to perform a dose-response study to determine the optimal therapeutic window in your specific animal model.

  • Route of Administration: Intravenous administration leads to rapid and high peak plasma concentrations, which can increase the risk of acute toxicity compared to intraperitoneal or subcutaneous routes[1].

  • Animal Health Status: The presence of underlying cardiac or renal conditions can increase susceptibility to ouabain toxicity.

Quantitative Data: Ouabain and Oxidized Ouabain Toxicity in Cats

CompoundMean Toxic Dose (Arrhythmia) (µg/kg)Mean Lethal Dose (µg/kg)
Ouabain39 +/- 1462 +/- 16
Oxidized Ouabain93 +/- 23215 +/- 46

Data from in vivo studies in cats[6].

Troubleshooting Workflow for Unexpected Toxicity

G start High Toxicity Observed q1 Is the dose appropriate for the species? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the administration route appropriate? a1_yes->q2 s1 Review literature for species-specific LD50. Perform a dose-escalation study. a1_no->s1 end Refine experimental protocol s1->end a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the animal model compromised? a2_yes->q3 s2 Consider a slower infusion rate for IV. Consider alternative routes (IP, SC). a2_no->s2 s2->end a3_yes Yes q3->a3_yes a3_no No q3->a3_no s3 Screen animals for pre-existing conditions. Ensure proper animal handling and care. a3_yes->s3 a3_no->end s3->end

Caption: Troubleshooting logic for addressing in vivo toxicity.

Issue 3: Lack of Efficacy or Inconsistent Results

Q: I am not observing the expected physiological effect of ouabain in my experiments. What could be wrong?

A: A lack of efficacy or inconsistent results can stem from several factors related to the compound, its delivery, or the experimental design.

  • Compound Stability: Ensure the ouabain used is of high purity and has been stored correctly, protected from light and moisture[4]. Prepare solutions fresh for each experiment.

  • Dosage and Bioavailability: The administered dose may be too low to reach a therapeutic concentration in the target tissue. The bioavailability can be influenced by the administration route and the animal's metabolism.

  • Experimental Timeline: The onset of ouabain's effect can be rapid, but the duration may vary. Ensure that measurements are taken at appropriate time points post-administration. For example, after intravenous administration, the maximum effect is observed around 1.5 hours in humans[1].

  • Target Engagement: Confirm that the Na+/K+-ATPase isoform in your target tissue and animal model is sensitive to ouabain. There can be species- and isoform-specific differences in ouabain affinity[7].

Experimental Workflow: General In Vivo Ouabain Study

G start Start prep Prepare fresh ouabain solution start->prep admin Administer ouabain via chosen route (e.g., IP injection) prep->admin monitor Monitor animal for signs of toxicity admin->monitor measure Perform experimental measurements at pre-determined time points monitor->measure collect Collect tissues/blood for analysis measure->collect end End collect->end

Caption: A generalized workflow for an in vivo ouabain experiment.

Signaling Pathway

Ouabain-Induced Signaling Cascade

Ouabain's inhibition of Na+/K+-ATPase triggers a cascade of intracellular events beyond the increase in intracellular calcium. These can involve various signaling pathways that may contribute to both its therapeutic and toxic effects.

G ouabain Ouabain nak_atpase Na+/K+-ATPase ouabain->nak_atpase inhibits na_in ↑ Intracellular Na+ nak_atpase->na_in ncx Na+/Ca2+ Exchanger (Reverse Mode) na_in->ncx ca_in ↑ Intracellular Ca2+ ncx->ca_in contractility ↑ Cardiac Contractility ca_in->contractility camkii CaMKII ca_in->camkii apoptosis Apoptosis camkii->apoptosis

Caption: Simplified signaling pathway of ouabain.

References

Anhydro-ouabain Off-Target Effects: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information specifically regarding anhydro-ouabain is limited in publicly available scientific literature. This technical support center primarily focuses on its parent compound, ouabain . This compound is a derivative, and while some properties may be similar, its specific off-target effects and experimental behavior may differ. Researchers using this compound should proceed with caution and may consider the information on ouabain as a starting point for experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of ouabain?

Ouabain is a cardiac glycoside that primarily acts by inhibiting the Na+/K+-ATPase pump, an enzyme essential for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.[1] This pump actively transports three sodium ions out of the cell and two potassium ions into the cell.[1] Inhibition of this pump leads to an increase in intracellular sodium concentration.

Q2: How does inhibition of the Na+/K+-ATPase by ouabain lead to its physiological effects?

The increase in intracellular sodium alters the function of the sodium-calcium exchanger (NCX), which normally expels calcium from the cell.[1] The reduced sodium gradient decreases the driving force for calcium extrusion, leading to an accumulation of intracellular calcium.[1] This elevation in intracellular calcium is a key factor in the positive inotropic effect of ouabain in cardiac muscle cells.[1]

Q3: What are the known off-target effects or non-canonical signaling pathways activated by ouabain?

Beyond its canonical role as a Na+/K+-ATPase inhibitor, ouabain can also activate complex intracellular signaling cascades.[1] Binding of ouabain to the Na+/K+-ATPase can trigger signaling pathways involving protein kinases such as Src kinase, ERK1/2, and Akt, influencing processes like cell growth, differentiation, and apoptosis.[2][3] These effects can occur at nanomolar concentrations, which may not be sufficient to cause complete inhibition of the pump.[4]

Q4: At what concentrations are off-target effects of ouabain typically observed?

Off-target signaling events can be initiated at low nanomolar concentrations of ouabain.[2] For instance, stimulation of Na+/K+-ATPase-mediated ion transport through a Src kinase-, ERK1/2-, and Akt-mediated pathway has been observed at nanomolar concentrations in opossum kidney cells.[2] In contrast, significant inhibition of the Na+/K+-ATPase and subsequent cytotoxic effects often require higher nanomolar to micromolar concentrations.[5]

Troubleshooting Guides

Problem 1: Unexpectedly high levels of cell death at low ouabain concentrations.

  • Question: I am using a low nanomolar concentration of ouabain, which I expected to only modulate signaling pathways, but I am observing significant apoptosis. Why might this be happening?

  • Answer: Several factors could contribute to this observation:

    • Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to ouabain. This can be due to the expression of different Na+/K+-ATPase isoforms, some of which have a higher affinity for ouabain.[6] For example, some cancer cell lines have been shown to be particularly sensitive to the cytotoxic effects of ouabain.[7]

    • Activation of Apoptotic Pathways: Ouabain can induce apoptosis through mechanisms that may be independent of complete pump inhibition. For instance, ouabain has been shown to trigger a CaMKII-dependent apoptotic cascade in cardiac myocytes.[8] It can also induce apoptosis by impairing glutathione metabolism and increasing oxidative stress.

    • Experimental Conditions: The duration of exposure and the specific media conditions can influence cellular responses to ouabain.

Problem 2: Inconsistent or non-reproducible results in cell viability assays.

  • Question: My cell viability assay results with ouabain are inconsistent across experiments. What could be the cause?

  • Answer: Inconsistent results can arise from several sources:

    • Ouabain Stock Solution: Ensure that your ouabain stock solution is properly prepared, stored, and protected from light. Repeated freeze-thaw cycles should be avoided.

    • Cell Density and Health: The initial seeding density and the overall health of your cells can significantly impact their response to ouabain. Ensure consistent cell culture practices.

    • Assay Timing: The time-dependent effects of ouabain can be pronounced. Ensure that the incubation time with ouabain is precisely controlled in all experiments.

    • Choice of Viability Assay: Some viability assays may be more susceptible to interference from ouabain or its metabolic consequences. Consider validating your findings with an alternative method (e.g., comparing an MTT assay with a trypan blue exclusion assay).

Problem 3: Difficulty in distinguishing between Na+/K+-ATPase inhibition and off-target signaling.

  • Question: How can I determine if the cellular effects I am observing are due to the inhibition of the ion pump or the activation of other signaling pathways?

  • Answer: To dissect these effects, you can employ the following strategies:

    • Dose-Response Analysis: Conduct detailed dose-response experiments. Off-target signaling may be activated at lower concentrations than those required for significant pump inhibition.

    • Use of Analogs: Utilize ouabain analogs with different properties. For example, dihydroouabain is a less potent inhibitor of the Na+/K+-ATPase pump but can antagonize some of ouabain's effects.[9]

    • Inhibitors of Downstream Pathways: If you hypothesize the involvement of a specific signaling pathway (e.g., Src or ERK), use specific inhibitors for these kinases to see if the observed cellular effect is attenuated.

    • Ion Concentration Measurements: Directly measure intracellular sodium and potassium concentrations to correlate the observed cellular phenotype with changes in ion homeostasis.

Quantitative Data

Table 1: Ouabain Binding Affinities and IC50 Values for Na+/K+-ATPase

ParameterValueCell/Tissue TypeNotes
Kd (High Affinity) 14 nMRat Pineal Gland MembranesHigh-affinity binding site.
Kd (High Affinity) 17.0 ± 0.2 nMRat Brain MembranesVery high-affinity binding site.[10]
Kd (High Affinity) 80 ± 1 nMRat Brain MembranesHigh-affinity binding site.[10]
Kd (High Affinity) 0.21 ± 0.01 µMRat Heart MicrosomesHigh-affinity binding sites.[11]
Kd (Low Affinity) 13 ± 3 µMRat Heart MicrosomesLow-affinity binding sites.[11]
IC50 ~200 nMRat PinealocytesInhibition of N-acetyltransferase activity.[12]
IC50 23.0 ± 0.15 nMRat Brain MembranesHigh-affinity inhibition.[10]
IC50 460 ± 4.0 nMRat Brain MembranesHigh-affinity inhibition.[10]
IC50 320 ± 4.6 µMRat Brain MembranesLow-affinity inhibition.[10]
IC50 15 nmol/lCanine Kidney α1 and Porcine Cerebral Cortex α3 Na+,K+-ATPaseSimilar inhibitory profiles for these isoforms.[6]
IC50 233 nMHaCaT KeratinocytesDecreased cell viability.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of ouabain (or this compound) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining

  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of ouabain for the specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Protocol 3: Assessment of Na+/K+-ATPase Activity (86Rb Uptake Assay)

  • Cell Culture: Culture cells to confluence in 24-well plates.

  • Pre-incubation: Wash the cells with a K+-free buffer and pre-incubate them with various concentrations of ouabain for a specified time.

  • 86Rb Uptake: Initiate the uptake by adding a buffer containing 86RbCl (a radioactive potassium analog) and incubate for a short period (e.g., 10-20 minutes).

  • Washing: Stop the uptake by rapidly washing the cells with ice-cold wash buffer.

  • Cell Lysis: Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH).

  • Scintillation Counting: Transfer the lysate to a scintillation vial and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the ouabain-sensitive 86Rb uptake by subtracting the uptake in the presence of a saturating concentration of ouabain from the total uptake.

Visualizations

Ouabain_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol NaK_ATPase Na+/K+-ATPase Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in Reduced Na+ efflux Ouabain Ouabain Ouabain->NaK_ATPase Inhibits NCX Na+/Ca+ Exchanger (NCX) Na_in->NCX Reduces gradient Ca_in ↑ Intracellular Ca2+ Cellular_Effects Cellular Effects (e.g., Inotropy, Apoptosis) Ca_in->Cellular_Effects NCX->Ca_in Reduced Ca2+ efflux

Caption: Canonical signaling pathway of ouabain via Na+/K+-ATPase inhibition.

Off_Target_Signaling Ouabain Ouabain (low nM) NaK_ATPase Na+/K+-ATPase (as a receptor) Ouabain->NaK_ATPase Binds Src Src Kinase NaK_ATPase->Src Activates ERK ERK1/2 Src->ERK Akt Akt Src->Akt Gene_Expression Altered Gene Expression ERK->Gene_Expression Cell_Growth Cell Growth & Survival Akt->Cell_Growth

Caption: Example of an off-target signaling pathway activated by ouabain.

Experimental_Workflow start Start: Hypothesis on This compound Effect dose_response 1. Dose-Response & Time-Course (e.g., MTT, CellTiter-Glo) start->dose_response mechanism 2. Mechanism of Action (e.g., Apoptosis Assay, Cell Cycle Analysis) dose_response->mechanism target_validation 3. On-Target vs. Off-Target (86Rb Uptake, Western Blot for Signaling Proteins) mechanism->target_validation data_analysis 4. Data Analysis & Interpretation target_validation->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: General experimental workflow for investigating this compound's cellular effects.

References

Technical Support Center: Anhydro-ouabain Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Anhydro-ouabain. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of this compound from ouabain.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the synthesis of this compound from ouabain?

A1: The synthesis of this compound from ouabain is achieved through an acid-catalyzed dehydration reaction. Under drastic acidic conditions, the tertiary hydroxyl group at the C-14 position of the steroid nucleus is eliminated, leading to the formation of a double bond between C-14 and C-15. This transformation converts ouabain into its anhydro derivative.[1]

Q2: My reaction yield is consistently low. What are the potential causes?

A2: Low yields in the dehydration of ouabain can stem from several factors:

  • Incomplete reaction: The reaction may not have proceeded to completion. Monitoring the reaction progress via Thin Layer Chromatography (TLC) is crucial.

  • Side reactions: The strongly acidic conditions can promote undesired side reactions, such as hydrolysis of the rhamnose sugar moiety or other rearrangements of the steroid core.

  • Suboptimal reaction conditions: The concentration of the acid, reaction temperature, and reaction time are critical parameters that need to be optimized.

  • Purification losses: this compound and ouabain have similar polarities, which can lead to difficulties in separation and purification, resulting in product loss.

Q3: I am observing multiple spots on my TLC plate after the reaction. What are these byproducts?

A3: The formation of multiple byproducts is a common challenge in this synthesis due to the harsh reaction conditions. Potential side products may include:

  • Ouabagenin: Hydrolysis of the glycosidic bond can lead to the formation of the aglycone, ouabagenin.

  • Isomeric anhydro-derivatives: Double bond migration could potentially lead to the formation of other anhydro isomers.

  • Degradation products: Further degradation of the steroid skeleton or the sugar moiety under strong acid and heat.

Q4: How can I effectively monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a straightforward and effective method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of dichloromethane and methanol) to achieve good separation between the starting material (ouabain) and the product (this compound). The disappearance of the ouabain spot and the appearance of a new, less polar spot corresponding to this compound indicate the progression of the reaction.

Q5: What is the best method for purifying the final product?

A5: Column chromatography is the most common method for purifying this compound from the reaction mixture. A silica gel stationary phase with a gradient elution of solvents like dichloromethane and methanol can be effective. Careful optimization of the solvent gradient is necessary to achieve a clean separation from unreacted ouabain and other polar byproducts.

Troubleshooting Guide

This guide addresses specific issues that you may encounter during the synthesis of this compound and provides potential solutions.

Issue Potential Cause Recommended Solution
Low to no conversion of ouabain Insufficient acid concentration or low reaction temperature.Gradually increase the concentration of the acid (e.g., sulfuric acid or hydrochloric acid in an appropriate solvent). Increase the reaction temperature and monitor the reaction closely by TLC.
Formation of a complex mixture of products Reaction conditions are too harsh (high acid concentration or temperature, prolonged reaction time).Reduce the acid concentration and/or the reaction temperature. Perform a time-course study to determine the optimal reaction time that maximizes product formation while minimizing byproduct generation.
Difficulty in separating this compound from ouabain Similar polarity of the two compounds.Optimize the column chromatography conditions. Use a longer column, a finer mesh silica gel, and a shallow solvent gradient. Consider using a different solvent system. Preparative TLC or High-Performance Liquid Chromatography (HPLC) could be alternative purification methods for small-scale synthesis.
Product degradation during workup or purification Residual acid in the product mixture.Neutralize the reaction mixture carefully with a mild base (e.g., sodium bicarbonate solution) before extraction. Avoid excessive heat during solvent evaporation.

Experimental Protocols

General Protocol for Acid-Catalyzed Dehydration of Ouabain

Disclaimer: This is a general guideline. Reaction conditions should be optimized for your specific laboratory setup and scale.

  • Dissolution: Dissolve ouabain in a suitable solvent (e.g., glacial acetic acid or a mixture of methanol and a strong acid).

  • Acid Addition: Carefully add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid). The optimal acid concentration needs to be determined experimentally.

  • Reaction: Stir the reaction mixture at a controlled temperature (e.g., room temperature to a slightly elevated temperature). Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, quench the reaction by carefully adding the mixture to a cold, saturated solution of a weak base like sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or chloroform).

  • Drying and Concentration: Dry the combined organic layers over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

Visualizing the Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound from ouabain.

Anhydro_ouabain_Synthesis cluster_reaction Reaction Stage cluster_purification Purification Stage cluster_analysis Analysis Ouabain Ouabain Reaction Acid-Catalyzed Dehydration Ouabain->Reaction Crude Crude Product Mixture Reaction->Crude TLC TLC Monitoring Reaction->TLC Workup Aqueous Workup & Extraction Crude->Workup Purification Column Chromatography Workup->Purification Anhydro_ouabain Pure this compound Purification->Anhydro_ouabain Purification->TLC

Caption: General workflow for this compound synthesis.

This technical support center provides a foundational understanding of the synthesis of this compound. For further details and specific reaction conditions, it is recommended to consult peer-reviewed scientific literature.

References

Technical Support Center: Refining Anhydro-ouabain Dosage for Long-Term Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and conducting long-term studies with Anhydro-ouabain. Due to the limited specific data available for this compound, this guide leverages established knowledge of its parent compound, ouabain, and other cardiac glycosides. Researchers should use this information as a starting point and conduct thorough dose-response and toxicity studies for this compound itself.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from ouabain?

This compound is a cardiotonic steroid and a derivative of ouabain. While specific research on this compound is limited, it is described as having anti-inflammatory and neuroprotective activities.[1][2] Structurally, the "anhydro-" prefix suggests the removal of a water molecule from the ouabain structure. This seemingly minor modification can significantly alter the compound's biological activity, potency, and toxicity profile compared to ouabain. Therefore, direct extrapolation of ouabain dosage and protocols to this compound is not recommended without empirical validation.

Q2: What is the primary mechanism of action for cardiac glycosides like this compound?

The primary and most well-understood mechanism of action for cardiac glycosides, including ouabain, is the inhibition of the Na+/K+-ATPase pump, an enzyme crucial for maintaining cellular ion homeostasis.[3][4][5][6] Inhibition of this pump leads to an increase in intracellular sodium concentration. This, in turn, alters the function of the sodium-calcium exchanger (NCX), resulting in an accumulation of intracellular calcium. This increase in intracellular calcium is responsible for the positive inotropic effect on the heart muscle.[6][7] Recent studies also suggest that ouabain can activate various intracellular signaling pathways, contributing to its diverse physiological effects.[5]

Q3: What are the major challenges in long-term studies with cardiac glycosides?

Long-term studies with cardiac glycosides present several challenges:

  • Narrow Therapeutic Window: Cardiac glycosides have a very narrow range between therapeutic and toxic doses. This necessitates careful dose selection and monitoring to avoid adverse effects.

  • Cumulative Toxicity: These compounds can accumulate in the body over time, leading to toxicity even at doses that are safe for short-term administration.

  • Interspecies Variability: The sensitivity to cardiac glycosides can vary significantly between different animal species, making it crucial to establish appropriate models and dosage for the species under investigation.[8]

  • Drug Interactions: Co-administration of other drugs can affect the pharmacokinetics and pharmacodynamics of cardiac glycosides, potentially increasing the risk of toxicity.

Q4: How should I prepare and store this compound solutions for long-term experiments?

For ouabain, which can serve as a reference, it is soluble in water and DMSO. For long-term cell culture studies, sterile-filtered aqueous solutions are typically used. It is crucial to consider the stability of the compound in the chosen solvent and storage conditions. For instance, it has been reported that aqueous solutions of ouabain stored in borosilicate glass vials can lead to the formation of ouabain-borate complexes, so plastic vials are recommended. Light sensitivity is another factor, and solutions should be protected from light. Stability should be empirically determined for this compound under the specific experimental conditions.

Section 2: Troubleshooting Guides

In Vitro Studies
Issue Possible Cause(s) Troubleshooting Steps
High cell death at expected therapeutic doses - Incorrect dosage calculation- High sensitivity of the cell line- Instability of this compound in culture media- Contamination of the compound- Verify all calculations and stock solution concentrations.- Perform a detailed dose-response curve (e.g., MTT or LDH assay) to determine the IC50 value for your specific cell line.- Prepare fresh solutions for each experiment.- Test the effect of the vehicle control alone.- Assess the purity of the this compound stock.
Inconsistent results between experiments - Variability in cell passage number- Inconsistent incubation times- Pipetting errors- Fluctuation in incubator conditions (CO2, temperature)- Use cells within a consistent and low passage number range.- Standardize all incubation times precisely.- Use calibrated pipettes and ensure proper mixing.- Regularly monitor and calibrate incubator conditions.
No observable effect at expected active concentrations - Low sensitivity of the cell line- Degradation of this compound- Sub-optimal assay conditions- Test a wider and higher range of concentrations.- Prepare fresh stock solutions and store them appropriately.- Optimize assay parameters (e.g., cell density, incubation time).- Consider using a more sensitive cell line or a different assay.
In Vivo Studies
Issue Possible Cause(s) Troubleshooting Steps
Signs of toxicity (e.g., arrhythmias, weight loss, lethargy) at the initial dose - Dose is too high for the chosen animal model- Rapid administration leading to acute toxicity- Individual animal sensitivity- Start with a much lower dose and perform a dose-escalation study.- Consider slower administration methods (e.g., continuous infusion via osmotic pumps instead of bolus injections).- Monitor animals closely for any signs of distress and have a clear endpoint protocol.- Ensure the animal model is appropriate for cardiac glycoside studies.
Lack of therapeutic effect - Dose is too low- Poor bioavailability via the chosen route of administration- Rapid metabolism or clearance of this compound- Gradually increase the dose while carefully monitoring for toxicity.- Investigate different routes of administration (e.g., intraperitoneal, intravenous, subcutaneous).- Conduct pharmacokinetic studies to determine the half-life and distribution of this compound in your model.
Variable responses among animals - Genetic variability within the animal strain- Differences in age, weight, or sex- Inconsistent administration technique- Use a sufficient number of animals per group to account for biological variability.- Ensure animals are age and weight-matched, and consider potential sex-dependent effects.- Standardize the administration procedure for all animals.

Section 3: Data Presentation

Table 1: Reported In Vitro Concentrations of Ouabain in Different Cell Lines
Cell LineConcentration RangeObserved EffectReference
Human Monocytes10⁻⁹ M - 10⁻⁷ MAffects expression of activation markers and cytokine production[9]
Human Kidney Proximal Tubule CellsPicomolar rangeStimulation of Na+/K+-ATPase activity[4]
MDCK (Madin-Darby Canine Kidney)10 nMInduction of changes in gene expression[10]
Human Heart and Cervix Cells (Girardi and HeLa)Up to 5 x 10⁻⁸ MAltered intracellular Na+ and K+ levels[11]
LLC-PK1, BT20, DU14510 nMEffects on cell growth and Na/K-ATPase degradation[12]

Note: This table provides examples for ouabain and should be used as a preliminary guide for designing dose-ranging studies for this compound.

Section 4: Experimental Protocols

Protocol 1: Determining the IC50 of this compound in a Cancer Cell Line (e.g., A549) using MTT Assay
  • Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Drug Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 0, 1, 10, 25, 50, 100, 200, 500 nM).

  • Treatment: After 24 hours of cell attachment, remove the medium and add 100 µL of the prepared this compound dilutions to the respective wells. Include wells with vehicle control (DMSO at the highest concentration used).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Protocol 2: Chronic Administration of a Cardiac Glycoside in a Rodent Model via Osmotic Pumps
  • Dose Determination: Based on preliminary acute toxicity and dose-ranging studies, determine the desired daily dose of this compound.

  • Pump Preparation:

    • Under sterile conditions, fill osmotic pumps (e.g., ALZET®) with the calculated concentration of this compound solution in a sterile vehicle (e.g., saline or PBS).

    • Prime the pumps according to the manufacturer's instructions.

  • Surgical Implantation:

    • Anesthetize the animal (e.g., mouse or rat) using an approved protocol.

    • Make a small subcutaneous incision on the back of the animal.

    • Create a subcutaneous pocket using blunt dissection.

    • Implant the primed osmotic pump into the pocket.

    • Close the incision with sutures or surgical staples.

  • Post-Operative Care: Provide appropriate post-operative analgesia and monitor the animal for signs of pain, distress, or infection.

  • Long-Term Monitoring:

    • Monitor the animals daily for general health, body weight, and any signs of toxicity.

    • At predetermined time points, collect blood samples for pharmacokinetic analysis or measurement of toxicity biomarkers (e.g., electrolytes, cardiac enzymes).

    • Perform functional assessments relevant to the study's objectives (e.g., echocardiography for cardiac studies).

  • Endpoint: At the end of the study period, euthanize the animals according to approved protocols and collect tissues for further analysis.

Section 5: Mandatory Visualizations

Signaling_Pathway Anhydro_ouabain This compound NaK_ATPase Na+/K+-ATPase Anhydro_ouabain->NaK_ATPase Inhibition Intracellular_Na ↑ Intracellular Na+ NaK_ATPase->Intracellular_Na Reduced Efflux Signaling_Cascades Intracellular Signaling Cascades (e.g., Src, ERK) NaK_ATPase->Signaling_Cascades Activation NCX Na+/Ca2+ Exchanger (NCX) Intracellular_Na->NCX Altered Gradient Intracellular_Ca ↑ Intracellular Ca2+ NCX->Intracellular_Ca Reduced Efflux Cellular_Effects Cellular Effects (e.g., Inotropy, Apoptosis, Gene Expression) Intracellular_Ca->Cellular_Effects Signaling_Cascades->Cellular_Effects

Caption: Proposed signaling pathway of this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Dose_Response Dose-Response Curve (e.g., MTT Assay) IC50 Determine IC50 Dose_Response->IC50 Mechanism_Assays Mechanism of Action Assays (e.g., Na+/K+-ATPase activity) IC50->Mechanism_Assays Acute_Toxicity Acute Toxicity Study (Dose Escalation) IC50->Acute_Toxicity Inform Dose Selection Long_Term_Dosing Long-Term Dosing (e.g., Osmotic Pumps) Acute_Toxicity->Long_Term_Dosing Monitoring Regular Monitoring (Health, Biomarkers) Long_Term_Dosing->Monitoring Efficacy_Assessment Efficacy Assessment Monitoring->Efficacy_Assessment

Caption: Workflow for refining this compound dosage.

References

Validation & Comparative

Anhydro-ouabain vs. Ouabain: A Comparative Guide to Neuroprotective Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the neuroprotective efficacy of ouabain and its derivative, anhydro-ouabain. While extensive research has illuminated the neuroprotective mechanisms of ouabain, data on this compound remains limited. This document summarizes the existing experimental data, details relevant protocols, and visualizes key signaling pathways to offer a comprehensive overview for the scientific community.

Executive Summary

Ouabain, a well-characterized cardiac glycoside, exhibits significant neuroprotective effects at nanomolar concentrations. Its mechanism of action is multifaceted, involving the modulation of the Na+/K+-ATPase, which triggers a cascade of intracellular signaling pathways that combat excitotoxicity, inflammation, and apoptosis. In contrast, while this compound is suggested to possess anti-inflammatory and neuroprotective properties, direct comparative studies with ouabain are currently lacking in the scientific literature. This guide presents a thorough analysis of ouabain's neuroprotective profile and consolidates the sparse information available for this compound to highlight areas for future research.

Ouabain: A Multifaceted Neuroprotective Agent

Ouabain's neuroprotective effects are primarily attributed to its interaction with the Na+/K+-ATPase, a crucial ion pump in neuronal cells. At low, non-toxic concentrations, ouabain does not inhibit the pump's primary function but rather modulates its signaling capabilities, leading to the activation of pro-survival pathways.

Key Neuroprotective Mechanisms of Ouabain:
  • Anti-Inflammatory Effects: Ouabain has been shown to suppress neuroinflammation by inhibiting the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammatory responses. This leads to a reduction in the production of pro-inflammatory cytokines such as IL-1β and TNF-α.[1][2]

  • Anti-Apoptotic Signaling: Ouabain activates pro-survival signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which play critical roles in preventing neuronal apoptosis.[3]

  • Protection Against Excitotoxicity: By modulating the Na+/K+-ATPase, ouabain can prevent excessive intracellular calcium influx, a primary driver of excitotoxic neuronal death.[4][5]

  • Promotion of Neuronal Growth and Differentiation: Studies have indicated that ouabain can promote the differentiation of neural precursor cells into neurons and enhance dendritic branching.[6]

Experimental Data on Ouabain's Neuroprotective Efficacy

The following table summarizes key experimental findings demonstrating the neuroprotective effects of ouabain in various models.

Experimental ModelTreatment ProtocolKey FindingsReference
Lipopolysaccharide (LPS)-induced neuroinflammation in rats1.8 µg/kg ouabain (i.p.) 20 min before LPSDecreased mRNA levels of iNOS and IL-1β in the hippocampus; prevented LPS-induced nuclear translocation of NF-κB.[7]
Closed Head Injury (CHI) in mice1 µg/kg ouabain (i.p.) 1 and 24h post-injury, then 3x/week for 6 weeksSignificantly improved neurological function; decreased lesion size; increased neuronal cell proliferation.[3]
Aβ1-42-induced microglial activation (in vitro)7.5 nM ouabainUpregulated TREM2 expression; decreased iNOS expression; increased Arg-1 protein levels, promoting a shift to an anti-inflammatory microglial phenotype.[8]
Optic nerve axotomy in neonatal rat retinal cells (in vitro)3 nM ouabainDecreased levels of inflammatory receptors (TNFR1, TLR4, CD14); reduced reactive oxygen species production; promoted neuronal survival via autophagy.[9]
Hippocampal neural precursor cells (in vitro)10 nM ouabainPromoted differentiation into neurons; increased dendritic branching; modulated levels of neurotrophins BDNF and NGF.[6]

This compound: An Emerging but Understudied Derivative

Information regarding the neuroprotective efficacy of this compound is sparse. Available data primarily points towards its potential as an anti-inflammatory agent. The structural difference from ouabain, specifically the dehydration of the rhamnose sugar moiety, may influence its binding to the Na+/K+-ATPase and subsequent signaling.

One study noted that anhydro-ouabagenin, a closely related derivative, demonstrated a pronounced effect in decreasing LPS-induced neuroinflammatory markers. However, direct quantitative comparisons with ouabain are not available.

Signaling Pathways and Experimental Workflows

To visualize the complex mechanisms underlying ouabain's neuroprotective effects, the following diagrams have been generated using Graphviz (DOT language).

Ouabain_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Na+/K+-ATPase Na+/K+-ATPase Src Src Na+/K+-ATPase->Src Activates PI3K PI3K Src->PI3K Activates Ouabain Ouabain Ouabain->Na+/K+-ATPase Binds Akt Akt PI3K->Akt Activates NFkB_Inhibitor IκB Akt->NFkB_Inhibitor Phosphorylates (Inactivates) Anti_apoptotic_Genes Anti-apoptotic Gene Expression Akt->Anti_apoptotic_Genes Promotes NFkB NF-κB NFkB_Inhibitor->NFkB Inhibits Pro_inflammatory_Genes Pro-inflammatory Gene Expression NFkB->Pro_inflammatory_Genes Translocates to nucleus and activates

Caption: Ouabain-mediated neuroprotective signaling cascade.

Experimental_Workflow_Neuroinflammation cluster_in_vivo In Vivo Model cluster_analysis Analysis Animal_Model Rat Model of Neuroinflammation LPS_Injection LPS Injection (Induces Inflammation) Animal_Model->LPS_Injection Ouabain_Treatment Ouabain/Anhydro-ouabain Treatment LPS_Injection->Ouabain_Treatment Tissue_Collection Hippocampal Tissue Collection Ouabain_Treatment->Tissue_Collection qPCR qPCR for iNOS, IL-1β mRNA Tissue_Collection->qPCR Western_Blot Western Blot for NF-κB Translocation Tissue_Collection->Western_Blot IHC Immunohistochemistry for Glial Activation Tissue_Collection->IHC

Caption: Workflow for assessing anti-neuroinflammatory effects.

Experimental Protocols

In Vivo Model of LPS-Induced Neuroinflammation
  • Animals: Adult male Wistar rats.

  • Procedure: Animals receive an intraperitoneal (i.p.) injection of ouabain (1.8 µg/kg) or vehicle (saline) 20 minutes prior to an i.p. injection of lipopolysaccharide (LPS) (200 µg/kg) to induce neuroinflammation.

  • Tissue Collection: After a defined period (e.g., 2-4 hours), animals are euthanized, and the hippocampus is dissected for analysis.

  • Analysis:

    • Quantitative PCR (qPCR): RNA is extracted from hippocampal tissue to quantify the mRNA levels of pro-inflammatory markers such as inducible nitric oxide synthase (iNOS) and interleukin-1β (IL-1β).

    • Western Blot: Nuclear and cytoplasmic fractions of hippocampal proteins are separated to assess the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, indicating its activation.

    • Immunohistochemistry: Brain sections are stained for markers of glial activation, such as Glial Fibrillary Acidic Protein (GFAP) for astrocytes, to visualize the extent of the inflammatory response.

In Vitro Neuronal Viability Assay
  • Cell Culture: Primary cortical neurons or a relevant neuronal cell line (e.g., SH-SY5Y) are cultured under standard conditions.

  • Treatment: Cells are pre-treated with varying concentrations of ouabain or this compound for a specified duration (e.g., 1 hour) before being exposed to an excitotoxic insult, such as N-methyl-D-aspartate (NMDA) or glutamate.

  • Viability Assessment: Cell viability is measured using standard assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium, which is indicative of cell death.

Discussion and Future Directions

The available evidence strongly supports the neuroprotective potential of ouabain, mediated through its anti-inflammatory, anti-apoptotic, and anti-excitotoxic properties. Its ability to modulate the Na+/K+-ATPase as a signaling scaffold provides a unique mechanism for therapeutic intervention in neurodegenerative diseases.

The neuroprotective profile of this compound, however, remains largely unexplored. While preliminary data suggests anti-inflammatory activity, a direct and comprehensive comparison with ouabain is essential to determine its relative efficacy and potential advantages. Future research should focus on:

  • Direct Comparative Studies: Conducting head-to-head in vitro and in vivo studies to compare the neuroprotective efficacy of this compound and ouabain across a range of concentrations and in different models of neuronal injury.

  • Mechanism of Action: Elucidating the specific molecular mechanisms by which this compound exerts its potential neuroprotective effects, including its interaction with the Na+/K+-ATPase and downstream signaling pathways.

  • Structure-Activity Relationship: Investigating how the structural differences between ouabain and this compound influence their biological activity to guide the development of more potent and specific neuroprotective compounds.

References

Comparative Analysis of the Anti-inflammatory Effects of Anhydro-ouabain and Digoxin

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

Introduction

Anhydro-ouabain, a derivative of the cardiac glycoside ouabain, and digoxin are both recognized for their well-established roles in cardiovascular medicine. Emerging evidence, however, has illuminated their potential as potent modulators of the inflammatory response. Both compounds, belonging to the family of cardiotonic steroids, exert their effects primarily through the inhibition of the Na+/K+-ATPase pump. This guide provides a comparative overview of the anti-inflammatory properties of this compound and digoxin, presenting experimental data, outlining methodological approaches, and illustrating the key signaling pathways involved. It is important to note that research specifically on this compound's anti-inflammatory effects is limited; therefore, data on its parent compound, ouabain, is used as a proxy in this comparison.

Comparative Anti-inflammatory Effects: A Data-Driven Overview

The following tables summarize the quantitative data from various in vivo and in vitro studies, offering a side-by-side comparison of the anti-inflammatory efficacy of ouabain (as a proxy for this compound) and digoxin.

Table 1: In Vivo Anti-inflammatory Effects
Parameter This compound (Ouabain as proxy) Digoxin Experimental Model Key Findings
Paw Edema Reduction Significant reductionNotable reduction (0.60 ± 0.06)Carrageenan-induced paw edema in mice[1][2]Both compounds demonstrate the ability to reduce inflammation in animal models of acute inflammation.
Analgesic Effect PresentMarked reduction (94%) in acetic acid-induced abdominal contraction in rats[3]Acetic acid-induced writhing test in mice[1]Both compounds exhibit analgesic properties associated with their anti-inflammatory effects.
Table 2: In Vitro Anti-inflammatory Effects
Parameter This compound (Ouabain as proxy) Digoxin Cell Type/System Key Findings
Pro-inflammatory Cytokine Inhibition Modulates IL-1β and TNF-α secretion[4]Significant inhibition of TNF-α, IL-6, and IL-8 at concentrations < 100 nM[5]. Markedly reduced IL-1β, IL-6, TNF-α, and IL-21 in arthritic joints[6]Human Peripheral Blood Mononuclear Cells (PBMCs)[5], Mouse model of arthritis[6], Retinal cells[4]Both compounds effectively suppress the release of key pro-inflammatory cytokines.
NF-κB Inhibition Induces NF-κB activation at low concentrations, which is linked to neuroprotective effects[7]Inhibits NF-κB activation[5][8]Cultured cerebellar cells[7], Human Peripheral Blood Mononuclear Cells (PBMCs)[5], Burkitt's lymphoma cells[8]The compounds exhibit differential effects on NF-κB, with ouabain showing a context-dependent activation while digoxin consistently demonstrates inhibition.

Mechanisms of Action: A Look into the Signaling Pathways

The anti-inflammatory effects of this compound and digoxin are mediated through their interaction with the Na+/K+-ATPase, which in turn modulates various downstream signaling cascades. The primary pathway implicated for both is the NF-κB signaling pathway, a central regulator of inflammation.

Digoxin's Inhibitory Effect on the NF-κB Pathway

Digoxin has been shown to inhibit the activation of NF-κB. By binding to the Na+/K+-ATPase, digoxin can disrupt downstream signaling events that lead to the phosphorylation and degradation of IκBα, the inhibitory protein of NF-κB. This prevents the translocation of NF-κB into the nucleus, thereby inhibiting the transcription of pro-inflammatory genes.

Digoxin_NFkB_Pathway Digoxin Digoxin NaK_ATPase Na+/K+-ATPase Digoxin->NaK_ATPase IKK IKK Complex Digoxin->IKK IkBa IκBα IKK->IkBa NFkB NF-κB IkBa->NFkB Nucleus Nucleus NFkB->Nucleus translocates Proinflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Proinflammatory_Genes

Digoxin's inhibitory effect on the NF-κB signaling pathway.
Ouabain's Modulation of Inflammatory Pathways

Ouabain's effect on inflammatory pathways appears to be more complex and context-dependent. While it can inhibit inflammatory responses in some models, other studies report an activation of NF-κB, which paradoxically can have neuroprotective effects at low concentrations. This suggests a nuanced role for ouabain in modulating inflammation, potentially through different isoforms of the Na+/K+-ATPase or by activating distinct downstream effectors.

Ouabain_Inflammatory_Pathway Ouabain Ouabain NaK_ATPase Na+/K+-ATPase Ouabain->NaK_ATPase Signaling_Cascade Downstream Signaling (e.g., Src, MAPK) NaK_ATPase->Signaling_Cascade NFkB_Activation NF-κB Activation Signaling_Cascade->NFkB_Activation Cytokine_Modulation Cytokine Modulation (e.g., IL-1β, TNF-α) Signaling_Cascade->Cytokine_Modulation Inflammatory_Response Inflammatory Response NFkB_Activation->Inflammatory_Response Cytokine_Modulation->Inflammatory_Response

Ouabain's modulation of inflammatory signaling pathways.

Experimental Protocols

This section provides an overview of the methodologies used in the key experiments cited in this guide.

Carrageenan-Induced Paw Edema in Rodents

This widely used in vivo model assesses the anti-inflammatory activity of compounds.

  • Animals: Male Wistar rats or Swiss mice are typically used.

  • Procedure:

    • A baseline measurement of the paw volume is taken using a plethysmometer.

    • The test compound (this compound/ouabain or digoxin) or vehicle is administered, usually intraperitoneally or orally.

    • After a specific pre-treatment time (e.g., 1 hour), a sub-plantar injection of carrageenan (a phlogistic agent) is administered into the hind paw to induce localized inflammation and edema.

    • Paw volume is measured at various time points post-carrageenan injection (e.g., 1, 2, 3, 4, and 6 hours).

  • Data Analysis: The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated group with the vehicle-treated control group.

Paw_Edema_Workflow Start Start Baseline_Measurement Baseline Paw Volume Measurement Start->Baseline_Measurement Compound_Admin Administer Test Compound or Vehicle Baseline_Measurement->Compound_Admin Carrageenan_Injection Inject Carrageenan into Paw Compound_Admin->Carrageenan_Injection Time_Points Measure Paw Volume at Multiple Time Points Carrageenan_Injection->Time_Points Data_Analysis Calculate Percent Edema Inhibition Time_Points->Data_Analysis End End Data_Analysis->End

Experimental workflow for the carrageenan-induced paw edema assay.
In Vitro Cytokine Release Assay

This assay quantifies the effect of compounds on the production of inflammatory cytokines by immune cells.

  • Cells: Human Peripheral Blood Mononuclear Cells (PBMCs) are commonly used.

  • Procedure:

    • PBMCs are isolated from whole blood using density gradient centrifugation.

    • Cells are cultured in appropriate media and stimulated with an inflammatory agent, such as Lipopolysaccharide (LPS), to induce cytokine production.

    • The test compound (this compound/ouabain or digoxin) is added to the cell cultures at various concentrations.

    • After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.

  • Data Analysis: The concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA). The inhibitory effect of the compound is determined by comparing cytokine levels in treated versus untreated, stimulated cells.

NF-κB Reporter Assay

This cell-based assay measures the transcriptional activity of NF-κB.

  • Cells: A stable cell line (e.g., HEK293) expressing a reporter gene (e.g., luciferase) under the control of an NF-κB response element is used.

  • Procedure:

    • The reporter cells are seeded in a multi-well plate.

    • Cells are pre-treated with the test compound (this compound/ouabain or digoxin) at various concentrations.

    • NF-κB activation is induced by adding a stimulant, such as Tumor Necrosis Factor-alpha (TNF-α).

    • After an incubation period, the cells are lysed, and the reporter gene activity (e.g., luciferase activity) is measured using a luminometer.

  • Data Analysis: The inhibition of NF-κB activity is quantified by the reduction in reporter gene expression in compound-treated cells compared to stimulated, untreated cells.

Conclusion

Both this compound (represented by its parent compound, ouabain) and digoxin demonstrate significant anti-inflammatory properties, supported by both in vivo and in vitro experimental data. Their primary mechanism of action involves the modulation of the Na+/K+-ATPase pump, which subsequently impacts key inflammatory signaling pathways, most notably the NF-κB pathway. While digoxin appears to be a consistent inhibitor of NF-κB and pro-inflammatory cytokine release, ouabain's effects can be more varied and context-dependent.

This comparative guide highlights the potential of these cardiac glycosides as repurposed anti-inflammatory agents. Further head-to-head comparative studies, particularly with this compound itself, are warranted to fully elucidate their relative potencies and therapeutic potential in inflammatory diseases. The experimental protocols and signaling pathway diagrams provided herein offer a foundational resource for researchers and drug development professionals interested in exploring this promising area of research.

References

Anhydro-ouabain: An Elusive Player in Cardiotonic Steroid Research

Author: BenchChem Technical Support Team. Date: November 2025

Anhydro-ouabain is identified as a cardiotonic steroid with potential anti-inflammatory and neuroprotective properties[1][2]. While its chemical formula (C29H42O11) is known, a comprehensive body of publicly available experimental data detailing its specific in vitro and in vivo effects is currently limited[1]. This scarcity of research restricts a direct and detailed comparison of this compound with its parent compound, ouabain, or other cardiac glycosides.

To illustrate the framework of a comparative guide for such compounds, this report will focus on a well-documented comparison between ouabain and its derivative, dihydroouabain . This will serve as a model for the kind of experimental data and analysis required for a thorough evaluation of novel cardiotonic steroids like this compound.

Ouabain vs. Dihydroouabain: A Comparative Analysis

Ouabain is a well-characterized cardiac glycoside known to inhibit the Na+/K+-ATPase, a critical ion pump in most animal cells[3][4][5]. This inhibition leads to a cascade of events, including an increase in intracellular calcium, which is the basis for its cardiotonic effects[3]. Dihydroouabain is a derivative of ouabain with a saturated lactone ring[6].

In Vitro Effects: A Quantitative Comparison

The primary in vitro effect of ouabain and its derivatives is the inhibition of Na+/K+-ATPase activity. This is often measured through assays monitoring the uptake of radioactive rubidium (86Rb+), a potassium analog.

ParameterOuabainDihydroouabainReference
Potency (Na+/K+-ATPase Inhibition) ~50-fold more potentLess potent[6]
Maximal Inotropic Effect Similar to DihydroouabainSimilar to Ouabain[7]
Effect on 86Rb+ Uptake Significant decrease at toxic concentrationsSimilar to Ouabain[7]
Inhibition of Frog Skin Na+/K+-ATPase Near maximum inhibition at 10⁻⁵ MNear maximum inhibition at 10⁻³ M[8]
Experimental Protocols
  • Tissue Preparation: Guinea pig left atria are isolated and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2 and 5% CO2 at 37°C.

  • Stimulation: The atria are electrically stimulated at a fixed frequency (e.g., 1 Hz).

  • Drug Administration: Increasing concentrations of ouabain or dihydroouabain are added to the bath.

  • Data Acquisition: The force of contraction is measured using an isometric force transducer and recorded. The maximal increase in force of contraction is determined for each compound.

  • Cell Culture: Cells expressing Na+/K+-ATPase (e.g., guinea pig atrial cells) are cultured to confluence.

  • Incubation: Cells are pre-incubated with varying concentrations of ouabain or dihydroouabain.

  • 86Rb+ Addition: 86RbCl is added to the culture medium, and cells are incubated for a short period (e.g., 10 minutes) to allow for uptake.

  • Washing and Lysis: The cells are washed with ice-cold buffer to remove extracellular 86Rb+ and then lysed.

  • Measurement: The amount of intracellular 86Rb+ is quantified using a scintillation counter. The results are expressed as a percentage of the uptake in control (untreated) cells.

Signaling Pathways

Ouabain, upon binding to Na+/K+-ATPase, not only inhibits its pumping function but also activates several intracellular signaling cascades. This signaling is often independent of the changes in intracellular ion concentrations[9]. Dihydroouabain's signaling properties are less characterized but are presumed to be weaker due to its lower affinity for the receptor.

Ouabain-Induced Signaling Cascade

Ouabain_Signaling Ouabain Ouabain NaK_ATPase Na+/K+-ATPase Ouabain->NaK_ATPase Src Src Kinase NaK_ATPase->Src Activation EGFR EGFR Src->EGFR Transactivation Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Gene Gene Expression (e.g., c-fos) ERK->Gene

Caption: Ouabain binding to Na+/K+-ATPase activates Src kinase, leading to a signaling cascade.

In Vivo Effects

In vivo studies often focus on the cardiovascular effects of these compounds.

ParameterOuabainDihydroouabainReference
Inotropic Action Positive inotropic effectCan antagonize the inotropic action of ouabain[6]
Experimental Protocols
  • Animal Model: Anesthetized guinea pigs or rats are used.

  • Instrumentation: A catheter is inserted into a carotid artery to measure blood pressure, and another into a jugular vein for drug administration. A pressure transducer may be placed in the left ventricle to measure cardiac contractility (dP/dt).

  • Drug Administration: Ouabain, dihydroouabain, or a combination is infused intravenously.

  • Data Collection: Continuous recordings of blood pressure, heart rate, and left ventricular pressure are taken to assess the inotropic response.

Experimental Workflow for In Vivo Inotropic Studies

InVivo_Workflow Animal Anesthetized Animal (e.g., Guinea Pig) Surgery Surgical Instrumentation (Catheters, Transducers) Animal->Surgery Drug_Admin Intravenous Administration (Ouabain / Dihydroouabain) Surgery->Drug_Admin Data_Acq Data Acquisition (Blood Pressure, dP/dt) Drug_Admin->Data_Acq Analysis Data Analysis Data_Acq->Analysis

Caption: Workflow for assessing in vivo cardiotonic effects of test compounds.

Conclusion

While direct comparative data for this compound remains to be established in the scientific literature, the framework for its evaluation is well-defined through decades of research on ouabain and its analogs. The comparison between ouabain and dihydroouabain highlights the key parameters for investigation, including Na+/K+-ATPase inhibition, inotropic effects, and activation of signaling pathways. Future research on this compound should aim to populate these comparative tables and diagrams to elucidate its pharmacological profile and potential therapeutic applications.

References

Anhydro-ouabain and Cardiac Glycoside Immunoassays: A Guide to Understanding Antibody Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the specificity of immunoassays is paramount for accurate quantification of therapeutic compounds. This guide provides a comparative framework for understanding the cross-reactivity of cardiac glycoside antibodies, with a focus on the structural analog anhydro-ouabain. Due to a lack of publicly available quantitative data on this compound cross-reactivity, this guide presents a comprehensive methodology for its determination, alongside comparative data for well-characterized cardiac glycosides.

Cardiac glycosides, a class of naturally derived compounds, are potent inhibitors of the Na+/K+-ATPase pump and are clinically used to treat heart failure and arrhythmias. This compound is a derivative of ouabain, a prominent cardiac glycoside. The development of specific antibodies for therapeutic drug monitoring and research is crucial. However, the structural similarity among cardiac glycosides presents a significant challenge in the form of antibody cross-reactivity, which can lead to inaccurate measurements.

Understanding Cross-Reactivity in Cardiac Glycoside Immunoassays

Cross-reactivity in immunoassays refers to the binding of an antibody to non-target antigens that are structurally similar to the target antigen. In the context of cardiac glycosides, an antibody developed against digoxin, for instance, may also bind to digitoxin or ouabain, leading to an overestimation of the digoxin concentration. The degree of cross-reactivity is typically expressed as a percentage, calculated from the concentration of the cross-reactant required to displace 50% of the labeled target antigen from the antibody, relative to the concentration of the target antigen required for the same displacement.

While specific quantitative data for this compound cross-reactivity with commercially available cardiac glycoside antibodies is not readily found in published literature, its structural similarity to ouabain suggests a potential for cross-reactivity with anti-ouabain antibodies. The lack of a hydroxyl group in the anhydro form might alter the binding affinity, but experimental validation is necessary.

Comparative Cross-Reactivity of Common Cardiac Glycosides

To illustrate the concept and provide a benchmark for comparison, the following table summarizes known cross-reactivity data for several common cardiac glycosides with different antibodies. Researchers can use this as a reference when designing and interpreting their own cross-reactivity studies for this compound.

Antibody SpecificityCompoundCross-Reactivity (%)
Anti-Digoxin Digoxin100
Digitoxin10 - 20
Ouabain< 1
Anti-Digitoxin Digitoxin100
Digoxin50 - 70
Ouabain< 1
Anti-Ouabain Ouabain100
Digoxin< 5
Digitoxin< 5

Note: The values presented are approximate and can vary depending on the specific antibody clone, assay format, and experimental conditions. Data for this compound is not included due to its absence in the reviewed literature.

Experimental Protocol: Determining this compound Cross-Reactivity via Competitive ELISA

This protocol provides a framework for determining the cross-reactivity of this compound with a specific anti-cardiac glycoside antibody using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • 96-well microtiter plates

  • Cardiac glycoside-BSA conjugate (e.g., Ouabain-BSA) for coating

  • Primary antibody (e.g., rabbit anti-ouabain)

  • This compound

  • Standard cardiac glycoside (e.g., ouabain)

  • HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Coating:

    • Dilute the cardiac glycoside-BSA conjugate to 1-10 µg/mL in coating buffer.

    • Add 100 µL of the diluted conjugate to each well of a 96-well plate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with wash buffer.

  • Blocking:

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the standard cardiac glycoside and this compound in assay buffer (e.g., PBS).

    • In separate tubes, mix 50 µL of each dilution with 50 µL of the diluted primary antibody.

    • Incubate the mixtures for 1 hour at room temperature.

    • Add 100 µL of each mixture to the corresponding wells of the coated and blocked plate.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate five times with wash buffer.

  • Detection:

    • Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

  • Signal Development:

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate in the dark for 15-30 minutes at room temperature.

    • Stop the reaction by adding 50 µL of stop solution to each well.

  • Data Analysis:

    • Read the absorbance at 450 nm using a microplate reader.

    • Plot a standard curve of absorbance versus the log of the standard cardiac glycoside concentration.

    • Determine the IC50 value (concentration that causes 50% inhibition of the maximum signal) for both the standard and this compound.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Standard / IC50 of this compound) x 100

Visualizing Experimental Workflow and Signaling Pathways

To further aid in the understanding of the experimental process and the biological context of cardiac glycosides, the following diagrams are provided.

experimental_workflow cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection & Analysis Coating Coat Plate with Cardiac Glycoside-BSA Conjugate Blocking Block Non-specific Sites Coating->Blocking Addition Add Mixture to Plate Blocking->Addition Standards Prepare Standard and This compound Dilutions Incubation Incubate with Primary Antibody Standards->Incubation Incubation->Addition SecondaryAb Add HRP-conjugated Secondary Antibody Addition->SecondaryAb Substrate Add TMB Substrate SecondaryAb->Substrate Readout Read Absorbance at 450nm Substrate->Readout Analysis Calculate IC50 and % Cross-Reactivity Readout->Analysis

Caption: Workflow for determining this compound cross-reactivity using competitive ELISA.

cardiac_glycoside_pathway cluster_membrane Plasma Membrane cluster_cell Intracellular Signaling NaK_ATPase Na+/K+-ATPase NCX Na+/Ca2+ Exchanger (NCX) NaK_ATPase->NCX ↑ Intracellular Na+ Signaling_cascades Activation of Signaling Cascades (e.g., Src, MAPK/ERK) NaK_ATPase->Signaling_cascades Signalosome Formation Ca_increase ↑ Intracellular Ca2+ NCX->Ca_increase Reversal of NCX SR_release ↑ Ca2+ Release from Sarcoplasmic Reticulum Ca_increase->SR_release Contraction ↑ Myocardial Contractility SR_release->Contraction CG Cardiac Glycoside (e.g., this compound) CG->NaK_ATPase Inhibition

Caption: Simplified signaling pathway of cardiac glycosides.

By following the provided experimental protocol and utilizing the comparative data and diagrams, researchers can effectively assess the cross-reactivity of this compound with various cardiac glycoside antibodies. This will ensure the development and use of highly specific immunoassays, leading to more accurate and reliable data in both research and clinical settings.

Comparative Analysis of Neuroprotective Agents: A Focus on Anhydro-ouabain and Other Key Modulators

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the mechanisms, experimental data, and comparative efficacy of neuroprotective agents.

Executive Summary

The quest for effective neuroprotective agents to combat the devastating effects of neurodegenerative diseases and acute brain injuries is a paramount challenge in modern medicine. This guide provides a comparative analysis of Anhydro-ouabain and other prominent neuroprotective agents, including Riluzole, Edaravone, and Memantine. While this compound is cataloged as a cardiotonic steroid with potential neuroprotective and anti-inflammatory properties, a significant lack of publicly available experimental data currently prevents a direct and detailed comparison.[1] Consequently, this guide will leverage the extensive research on its parent compound, Ouabain, as a surrogate to explore the potential mechanisms of this compound. We will delve into the distinct mechanisms of action, present available quantitative data in structured tables, detail relevant experimental protocols, and visualize key signaling pathways and workflows using the DOT language for Graphviz.

This compound and the Role of Na+/K+-ATPase Modulation in Neuroprotection

This compound is a derivative of Ouabain, a well-known cardiac glycoside that exerts its physiological effects by inhibiting the Na+/K+-ATPase pump. This ion pump is crucial for maintaining the electrochemical gradients across neuronal membranes, which are essential for neuronal excitability, neurotransmitter reuptake, and cell volume regulation.

Mechanism of Action (Hypothesized for this compound, based on Ouabain):

The neuroprotective effects of Ouabain are concentration-dependent. At low, sub-nanomolar to nanomolar concentrations, Ouabain is thought to induce neuroprotection through the activation of intracellular signaling cascades that promote cell survival and resilience.[2] Conversely, at higher micromolar concentrations, it leads to excessive Na+/K+-ATPase inhibition, causing ion dysregulation, depolarization, calcium overload, and ultimately, neuronal death.[3]

The hypothesized neuroprotective mechanism of this compound, similar to low-dose Ouabain, likely involves the modulation of the Na+/K+-ATPase signaling function rather than complete inhibition of its pumping activity. This can trigger a cascade of downstream events, including:

  • Activation of Pro-survival Kinases: Binding of the agent to Na+/K+-ATPase can activate Src kinase, which in turn can trigger the phosphorylation of the Epidermal Growth Factor Receptor (EGFR) and subsequent activation of the PI3K/Akt and MAPK/ERK signaling pathways. These pathways are known to promote cell survival, reduce apoptosis, and enhance neuronal plasticity.

  • Modulation of Calcium Homeostasis: Low concentrations of Ouabain have been shown to induce controlled calcium oscillations, which can activate transcription factors like CREB, leading to the expression of neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF).

  • Anti-inflammatory Effects: The anti-inflammatory properties attributed to this compound may stem from the modulation of signaling pathways that suppress the production of pro-inflammatory cytokines.[1]

Signaling Pathway of Na+/K+-ATPase-Mediated Neuroprotection (based on Ouabain)

Ouabain_Neuroprotection_Pathway Anhydro_ouabain This compound (low concentration) NKA Na+/K+-ATPase Anhydro_ouabain->NKA Binds to Src Src Kinase NKA->Src Activates Ca_Oscillations Ca2+ Oscillations NKA->Ca_Oscillations Induces Anti_inflammation Anti-inflammation NKA->Anti_inflammation Modulates EGFR EGFR Src->EGFR Transactivates PI3K PI3K EGFR->PI3K Activates MAPK_ERK MAPK/ERK EGFR->MAPK_ERK Activates Akt Akt PI3K->Akt Activates Neuroprotection Neuroprotection (Cell Survival, Anti-apoptosis, Synaptic Plasticity) Akt->Neuroprotection Promotes CREB CREB MAPK_ERK->CREB Phosphorylates BDNF BDNF CREB->BDNF Upregulates expression BDNF->Neuroprotection Promotes Ca_Oscillations->CREB Activates

Caption: Hypothesized signaling pathway for this compound-mediated neuroprotection.

Comparative Analysis with Other Neuroprotective Agents

To provide a comprehensive overview, we will now compare the hypothesized mechanism of this compound (based on Ouabain) with three other well-established neuroprotective agents: Riluzole, Edaravone, and Memantine.

FeatureThis compound (Hypothesized)RiluzoleEdaravoneMemantine
Primary Mechanism of Action Modulation of Na+/K+-ATPase signalingInhibition of voltage-gated sodium channels and glutamate releaseFree radical scavengerNon-competitive NMDA receptor antagonist
Key Molecular Targets Na+/K+-ATPase α-subunitVoltage-gated sodium channels, NMDA receptors (indirectly)Reactive oxygen species (ROS), Reactive nitrogen species (RNS)NMDA receptors (NR2B subunit)
Downstream Effects Activation of pro-survival kinases (Akt, ERK), increased BDNF expression, anti-inflammatory effectsReduction of glutamate excitotoxicity, stabilization of neuronal membranesReduction of oxidative stress and lipid peroxidation, protection of the blood-brain barrierAttenuation of excitotoxicity, reduction of neuronal calcium overload
Clinical Applications Not establishedAmyotrophic Lateral Sclerosis (ALS)Acute ischemic stroke, ALSAlzheimer's disease
Riluzole: A Glutamate Release Inhibitor

Riluzole is a benzothiazole derivative approved for the treatment of Amyotrophic Lateral Sclerosis (ALS). Its neuroprotective effects are primarily attributed to the inhibition of glutamate excitotoxicity.

Experimental Data Summary:

ParameterFindingReference
In Vitro Neuroprotection Protected motor neurons from glutamate-induced toxicity.[4]
In Vivo Efficacy (ALS model) Extended survival and delayed motor decline in SOD1 mutant mice.[5]
Clinical Trial Outcome (ALS) Modestly increased survival in patients with ALS.[5]

Experimental Protocol: In Vitro Neuroprotection Assay for Riluzole

  • Cell Culture: Primary motor neuron cultures are established from the spinal cords of embryonic rats.

  • Treatment: Neurons are pre-incubated with varying concentrations of Riluzole for 24 hours.

  • Induction of Excitotoxicity: Glutamate (e.g., 100 µM) is added to the culture medium to induce neuronal death.

  • Assessment of Neuroprotection: Cell viability is quantified 24 hours after glutamate exposure using methods such as the MTT assay or by counting surviving neurons stained with specific markers (e.g., NeuN).

  • Data Analysis: The percentage of neuroprotection is calculated by comparing the viability of Riluzole-treated cells to that of untreated, glutamate-exposed cells.

Riluzole's Mechanism of Action Workflow

Riluzole_Workflow Riluzole Riluzole VGSC Voltage-Gated Sodium Channels Riluzole->VGSC Inhibits Glutamate_Release Glutamate Release VGSC->Glutamate_Release Reduces Excitotoxicity Glutamate Excitotoxicity Glutamate_Release->Excitotoxicity Decreases Neuroprotection Neuroprotection Excitotoxicity->Neuroprotection Prevents

Caption: Simplified workflow of Riluzole's neuroprotective action.
Edaravone: A Free Radical Scavenger

Edaravone is a potent free radical scavenger that has been approved for the treatment of acute ischemic stroke and ALS in several countries. It mitigates oxidative stress, a key contributor to neuronal damage in various neurological conditions.

Experimental Data Summary:

ParameterFindingReference
In Vitro Antioxidant Activity Scavenged hydroxyl radicals and peroxynitrite in cell-free assays.[2][6]
In Vivo Efficacy (Stroke Model) Reduced infarct volume and neurological deficits in a rat model of middle cerebral artery occlusion (MCAO).[6]
Clinical Trial Outcome (Stroke) Improved functional outcomes in patients with acute ischemic stroke.[7]

Experimental Protocol: Evaluation of Edaravone in a Rat MCAO Model

  • Animal Model: Focal cerebral ischemia is induced in adult male Sprague-Dawley rats by occluding the middle cerebral artery (MCAO) for a defined period (e.g., 90 minutes), followed by reperfusion.

  • Treatment: Edaravone or a vehicle control is administered intravenously at the onset of reperfusion.

  • Neurological Assessment: Neurological deficits are scored at various time points (e.g., 24 and 48 hours) post-MCAO using a standardized neurological deficit scale.

  • Infarct Volume Measurement: At the end of the experiment, brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is then quantified.

  • Biochemical Analysis: Brain tissue from the ischemic penumbra can be analyzed for markers of oxidative stress, such as malondialdehyde (MDA) levels or the activity of antioxidant enzymes.

Edaravone's Free Radical Scavenging Pathway

Edaravone_Pathway Ischemia_Reperfusion Ischemia/ Reperfusion ROS_RNS Reactive Oxygen Species (ROS) Reactive Nitrogen Species (RNS) Ischemia_Reperfusion->ROS_RNS Generates Oxidative_Stress Oxidative Stress (Lipid Peroxidation, DNA Damage) ROS_RNS->Oxidative_Stress Causes Edaravone Edaravone Edaravone->ROS_RNS Scavenges Edaravone->Oxidative_Stress Inhibits Neuronal_Damage Neuronal Damage Oxidative_Stress->Neuronal_Damage Leads to Neuroprotection Neuroprotection Neuronal_Damage->Neuroprotection Prevents

Caption: Mechanism of Edaravone in mitigating oxidative stress-induced neuronal damage.
Memantine: An NMDA Receptor Antagonist

Memantine is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, used in the treatment of moderate-to-severe Alzheimer's disease. It works by blocking the pathological activation of NMDA receptors while preserving their normal physiological function.

Experimental Data Summary:

ParameterFindingReference
In Vitro Neuroprotection Protected cultured neurons from NMDA-induced excitotoxicity.[8]
In Vivo Efficacy (Alzheimer's Model) Improved cognitive function and reduced neuronal loss in transgenic mouse models of Alzheimer's disease.[8]
Clinical Trial Outcome (Alzheimer's) Showed modest benefits in cognition, function, and behavior in patients with moderate-to-severe Alzheimer's disease.[8]

Experimental Protocol: Assessing Memantine's Effect on Synaptic Plasticity

  • Brain Slice Preparation: Acute hippocampal slices are prepared from rodent brains.

  • Electrophysiology: Field excitatory postsynaptic potentials (fEPSPs) are recorded from the CA1 region of the hippocampus.

  • Induction of Long-Term Potentiation (LTP): A high-frequency stimulation protocol is applied to induce LTP, a cellular correlate of learning and memory.

  • Treatment: The effect of Memantine on the induction and maintenance of LTP is assessed by perfusing the brain slices with the drug before and after the stimulation protocol.

  • Data Analysis: The magnitude of LTP is quantified and compared between Memantine-treated and control slices to determine the drug's impact on synaptic plasticity.

Memantine's Modulation of NMDA Receptor Activity

Memantine_Mechanism Excess_Glutamate Excess Glutamate NMDA_Receptor NMDA Receptor Excess_Glutamate->NMDA_Receptor Chronically Activates Ca_Influx Excessive Ca2+ Influx NMDA_Receptor->Ca_Influx Allows Excitotoxicity Excitotoxicity & Neuronal Death Ca_Influx->Excitotoxicity Leads to Neuroprotection Neuroprotection Excitotoxicity->Neuroprotection Prevents Memantine Memantine Memantine->NMDA_Receptor Blocks (use-dependent) Normal_Synaptic_Activity Normal Synaptic Activity Memantine->Normal_Synaptic_Activity Preserves

Caption: Memantine's mechanism of blocking pathological NMDA receptor activity.

Conclusion and Future Directions

While this compound remains an understudied compound, its structural similarity to Ouabain suggests a potential neuroprotective mechanism centered on the modulation of the Na+/K+-ATPase. The concentration-dependent dual effects of Ouabain highlight the critical importance of precise dosing and further investigation to harness its therapeutic potential while avoiding toxicity.

In comparison, Riluzole, Edaravone, and Memantine represent more established neuroprotective agents with distinct and well-characterized mechanisms of action. Riluzole targets glutamate excitotoxicity, Edaravone combats oxidative stress, and Memantine modulates NMDA receptor function. The clinical success of these agents, albeit modest in some cases, underscores the multifactorial nature of neurodegeneration and the potential for targeted therapeutic strategies.

Future research should focus on elucidating the specific neuroprotective properties of this compound, including in vitro and in vivo studies to determine its efficacy, optimal therapeutic window, and detailed signaling mechanisms. Comparative studies with Ouabain and other cardiac glycosides would be invaluable in understanding the structure-activity relationships that govern their neuroprotective versus neurotoxic effects. A deeper understanding of these mechanisms will be instrumental in the development of novel and more effective therapies for a range of devastating neurological disorders.

References

Validating the Anti-inflammatory Mechanism of Anhydro-ouabain: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the putative anti-inflammatory agent Anhydro-ouabain against the well-established non-steroidal anti-inflammatory drugs (NSAIDs), Ibuprofen and Diclofenac. Due to the limited availability of direct experimental data on this compound's anti-inflammatory properties, this document outlines a comprehensive experimental framework to validate its mechanism and efficacy. The information on this compound's potential mechanism is extrapolated from studies on its parent compound, ouabain.

Comparative Overview of Anti-inflammatory Agents

The following table summarizes the known and hypothesized characteristics of this compound in comparison to Ibuprofen and Diclofenac.

FeatureThis compoundIbuprofenDiclofenac
Drug Class Cardiotonic SteroidNon-Steroidal Anti-inflammatory Drug (NSAID)Non-Steroidal Anti-inflammatory Drug (NSAID)
Primary Molecular Target(s) Na+/K+-ATPase (putative)[1][2][3]Cyclooxygenase-1 (COX-1) & Cyclooxygenase-2 (COX-2)[4][5][6][7]Cyclooxygenase-1 (COX-1) & Cyclooxygenase-2 (COX-2)[8][9][10][11][12]
Mechanism of Action Hypothesized to modulate downstream signaling pathways like NF-κB and the NLRP3 inflammasome, secondary to Na+/K+-ATPase inhibition.[13][14][15]Non-selective inhibition of COX enzymes, leading to reduced synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[4][6][7]Potent non-selective inhibition of COX enzymes, reducing prostaglandin synthesis.[8][9][11][12] May also have other minor mechanisms like inhibition of lipoxygenase pathways.[8][12]
Reported Anti-inflammatory Effects General anti-inflammatory and neuroprotective activities have been noted, but quantitative data is scarce.[16] Its parent compound, ouabain, shows both pro- and anti-inflammatory effects depending on concentration and context.[15][17][18]Analgesic, antipyretic, and anti-inflammatory.[4][5][6]Potent analgesic, antipyretic, and anti-inflammatory properties.[8][9][10]

Signaling Pathway Diagrams

The following diagrams illustrate the established anti-inflammatory mechanism of NSAIDs and the putative signaling pathways that may be modulated by this compound, based on evidence from its parent compound, ouabain.

NSAID_Mechanism Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 & COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation NSAIDs Ibuprofen Diclofenac NSAIDs->COX1_COX2 Inhibition

Caption: Established mechanism of action for NSAIDs.

Anhydro_ouabain_Putative_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NaK_ATPase Na+/K+-ATPase NFkB_Pathway IKK -> IκBα Degradation NaK_ATPase->NFkB_Pathway Modulation? NLRP3_Inflammasome NLRP3 Inflammasome (NLRP3, ASC, pro-caspase-1) NaK_ATPase->NLRP3_Inflammasome Modulation? p65_p50 p65/p50 NFkB_Pathway->p65_p50 p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Caspase1 Active Caspase-1 NLRP3_Inflammasome->Caspase1 IL1b IL-1β (Secretion) Caspase1->IL1b Inflammatory_Genes Inflammatory Gene Transcription p65_p50_nuc->Inflammatory_Genes Pro_IL1b pro-IL-1β Inflammatory_Genes->Pro_IL1b Cytokines Cytokines (TNF-α, IL-6) Inflammatory_Genes->Cytokines Anhydro_ouabain This compound Anhydro_ouabain->NaK_ATPase Inhibition? Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_Stimuli->NFkB_Pathway Inflammatory_Stimuli->NLRP3_Inflammasome

Caption: Putative anti-inflammatory mechanism of this compound.

Proposed Experimental Plan for Validation

To empirically validate and quantify the anti-inflammatory activity of this compound, a multi-tiered experimental approach is proposed, progressing from in-vitro characterization to in-vivo efficacy models.

Experimental_Workflow Start Compound Preparation (this compound, Ibuprofen, Diclofenac) In_Vitro In-Vitro Assays Start->In_Vitro Cell_Viability Cell Viability Assay (e.g., MTT) In_Vitro->Cell_Viability Cytokine_Release LPS-induced Cytokine Release (ELISA for TNF-α, IL-6, IL-1β) Cell_Viability->Cytokine_Release NFkB_Assay NF-κB Activation Assay (Reporter or Western Blot) Cytokine_Release->NFkB_Assay NLRP3_Assay NLRP3 Inflammasome Assay (IL-1β Cleavage) NFkB_Assay->NLRP3_Assay COX_Assay COX Inhibition Assay NLRP3_Assay->COX_Assay In_Vivo In-Vivo Model COX_Assay->In_Vivo Paw_Edema Carrageenan-Induced Paw Edema in Rats In_Vivo->Paw_Edema Analysis Data Analysis & Comparison (IC50 values, % Inhibition) Paw_Edema->Analysis

Caption: Proposed experimental workflow for validation.

Detailed Experimental Protocols

In-Vitro Assays

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic concentration range of this compound on a relevant cell line (e.g., RAW 264.7 macrophages) to establish non-toxic doses for subsequent assays.

  • Methodology:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

    • Treat cells with serial dilutions of this compound (e.g., 0.1 nM to 100 µM) for 24 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

2. LPS-Induced Cytokine Release in Macrophages

  • Objective: To quantify the inhibitory effect of this compound on the production of pro-inflammatory cytokines.

  • Methodology:

    • Seed RAW 264.7 cells in a 24-well plate and grow to 80-90% confluency.

    • Pre-treat the cells with various non-toxic concentrations of this compound, Ibuprofen, or Diclofenac for 1 hour.

    • Stimulate the cells with Lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.[19][20][21]

    • Collect the cell culture supernatants and centrifuge to remove debris.

    • Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.[19][22]

    • Calculate the percentage of cytokine inhibition relative to the LPS-only treated group.

3. NF-κB Activation Assay (Luciferase Reporter Assay)

  • Objective: To determine if this compound inhibits the NF-κB signaling pathway.

  • Methodology:

    • Transfect HEK293T or RAW 264.7 cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid.[23][24][25][26][27]

    • After 24 hours, pre-treat the transfected cells with this compound, Ibuprofen, or a known NF-κB inhibitor (positive control) for 1 hour.

    • Stimulate the cells with TNF-α (20 ng/mL) or LPS (1 µg/mL) for 6-8 hours.

    • Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.[26]

    • Normalize the NF-κB-dependent firefly luciferase activity to the Renilla luciferase activity.

    • Calculate the percentage of inhibition of NF-κB activation.

4. NLRP3 Inflammasome Activation Assay

  • Objective: To investigate if this compound modulates the activation of the NLRP3 inflammasome, a known target of ouabain.[14][15][28][29][30]

  • Methodology:

    • Use bone marrow-derived macrophages (BMDMs) or THP-1 cells.

    • Priming Step: Treat cells with LPS (0.25 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.[31][32][33]

    • Activation Step: Remove the LPS-containing medium. Add medium containing this compound or a known NLRP3 inhibitor (e.g., MCC950) for 30 minutes. Then, add an NLRP3 activator like Nigericin (5 µM) or ATP (2 mM) for 45-60 minutes.[31][32][34]

    • Collect the supernatant and cell lysates separately.

    • Measure mature IL-1β in the supernatant by ELISA.

    • Analyze the cell lysates for cleaved caspase-1 (p20 subunit) and pro-IL-1β by Western blot to assess inflammasome activation and processing.[35]

In-Vivo Model

1. Carrageenan-Induced Paw Edema in Rats

  • Objective: To evaluate the acute anti-inflammatory efficacy of this compound in a standard animal model of inflammation.

  • Methodology:

    • Use male Wistar or Sprague-Dawley rats (150-200g).

    • Administer this compound, Ibuprofen (e.g., 50 mg/kg), or Diclofenac (e.g., 10 mg/kg) orally or intraperitoneally. The vehicle control group receives the same volume of saline or vehicle.

    • After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[36][37][38][39][40]

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.[37][38]

    • Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group at each time point.

    • (Optional) At the end of the experiment, euthanize the animals, excise the paw tissue, and measure myeloperoxidase (MPO) activity as a biochemical marker of neutrophil infiltration.

Data Presentation and Interpretation

All quantitative data from the proposed experiments should be presented in clearly structured tables. For in-vitro assays, IC50 values (the concentration of the drug that causes 50% inhibition) should be calculated and compared. For the in-vivo model, the percentage of edema inhibition at different time points and the reduction in MPO activity will be the key comparative metrics.

This systematic approach will allow for a robust and objective comparison of this compound's anti-inflammatory performance against standard NSAIDs, elucidating its mechanism of action and therapeutic potential.

References

Anhydro-ouabain's Interaction with Na+/K+-ATPase Isoforms: A Data Gap in Current Research

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of peer-reviewed scientific literature, specific data on the differential effects of anhydro-ouabain on Na+/K+-ATPase isoforms is not currently available. this compound is a derivative of the well-known cardiac glycoside ouabain. While information exists for other ouabain derivatives, such as dihydroouabain, indicating that molecular modifications can alter their inhibitory potency on the Na+/K+-ATPase, dedicated studies quantifying the binding affinity (Kd) or inhibitory concentration (IC50) of this compound toward specific α-isoforms (e.g., α1, α2, α3) of the Na+/K+-ATPase are absent. Furthermore, there is no published research detailing the specific signaling pathways that may be activated by this compound's interaction with the enzyme.

To provide a relevant framework and demonstrate the requested comparative guide format, we present a comprehensive overview of the differential effects of the parent compound, ouabain , on Na+/K+-ATPase isoforms. This information can serve as a valuable baseline for future research into this compound and other cardiac glycoside derivatives.

Ouabain: A Comparative Guide to its Effects on Na+/K+-ATPase Isoforms

Ouabain, a potent and specific inhibitor of the Na+/K+-ATPase, exhibits differential binding affinity and inhibitory effects on the various α-isoforms of the enzyme. This isoform selectivity is a critical determinant of its physiological and therapeutic effects.

Data Presentation: Quantitative Comparison of Ouabain's Effects

The following tables summarize the inhibitory potency and binding affinity of ouabain for different Na+/K+-ATPase isoforms across various species.

Table 1: Inhibitory Potency (IC50) of Ouabain on Na+/K+-ATPase α-Isoforms

Speciesα1-Isoform IC50α2-Isoform IC50α3-Isoform IC50Source
Rat (Brain)320 ± 4.6 µM460 ± 4.0 nM23.0 ± 0.15 nM[1]
Human (Heart)High Affinity Component: 7.0 ± 2.5 nMHigh Affinity Component: 81 ± 11 nM-[2]
Canine (Kidney)15 nM--[3]
Porcine (Cerebral Cortex)--15 nM[3]

Table 2: Binding Affinity (Kd) of Ouabain for Na+/K+-ATPase α-Isoforms

Speciesα1-Isoform Kdα2-Isoform Kdα3-Isoform KdSource
Rat (Brain)-80 ± 1 nM (high affinity)17.0 ± 0.2 nM (very high affinity)[1]
Human (Heart)3.6 ± 1.6 nM (very high affinity)17 ± 6 nM (high affinity)-[2]

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the effects of cardiac glycosides on Na+/K+-ATPase.

Na+/K+-ATPase Activity Assay (Colorimetric)

This assay measures the enzymatic activity of Na+/K+-ATPase by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.

Principle: The Na+/K+-ATPase hydrolyzes ATP to ADP and Pi. The total ATPase activity is measured in the presence of Na+, K+, and Mg2+. The ouabain-insensitive ATPase activity is measured under the same conditions but with the addition of a high concentration of ouabain to inhibit the Na+/K+-ATPase. The Na+/K+-ATPase activity is then calculated as the difference between the total and the ouabain-insensitive activities. The released Pi is detected colorimetrically.[4][5]

Procedure:

  • Tissue Homogenization: Prepare a homogenate of the tissue of interest (e.g., brain, heart, kidney) in a suitable buffer.

  • Microsomal Fraction Preparation: Isolate the microsomal fraction, which is enriched in Na+/K+-ATPase, by differential centrifugation.

  • Reaction Setup: Prepare two sets of reaction tubes.

    • Total ATPase Activity: Add the microsomal preparation to a reaction buffer containing NaCl, KCl, MgCl2, and ATP.

    • Ouabain-Insensitive Activity: Add the microsomal preparation to the same reaction buffer supplemented with a saturating concentration of ouabain (e.g., 1 mM).

  • Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 15-30 minutes).

  • Reaction Termination: Stop the reaction by adding a solution such as trichloroacetic acid (TCA).

  • Phosphate Detection:

    • Centrifuge the terminated reactions to pellet the protein.

    • To the supernatant, add a colorimetric reagent for phosphate detection (e.g., a solution containing ammonium molybdate and a reducing agent like ascorbic acid).

    • Incubate to allow color development.

  • Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 660 nm) using a spectrophotometer.

  • Calculation: Calculate the amount of Pi released using a standard curve generated with known concentrations of phosphate. The Na+/K+-ATPase activity is the difference in Pi released between the total and ouabain-insensitive conditions.

[3H]-Ouabain Binding Assay

This radioligand binding assay is used to determine the affinity (Kd) and the number of ouabain binding sites (Bmax) on the Na+/K+-ATPase.

Principle: Radiolabeled ouabain ([3H]-ouabain) is incubated with a preparation of Na+/K+-ATPase. The amount of [3H]-ouabain that specifically binds to the enzyme is measured. Non-specific binding is determined in the presence of a large excess of unlabeled ouabain.

Procedure:

  • Membrane Preparation: Prepare a microsomal fraction from the tissue of interest as described above.

  • Incubation:

    • Total Binding: Incubate the membrane preparation with various concentrations of [3H]-ouabain in a binding buffer containing Mg2+, Na+, and ATP (or Pi).

    • Non-specific Binding: In a parallel set of tubes, incubate the membrane preparation with the same concentrations of [3H]-ouabain in the presence of a high concentration of unlabeled ouabain (e.g., 1 mM).

  • Separation of Bound and Free Ligand: After incubation to reach equilibrium, separate the membrane-bound [3H]-ouabain from the free radioligand. This is typically done by rapid filtration through a glass fiber filter, which traps the membranes.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically trapped [3H]-ouabain.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding at each [3H]-ouabain concentration.

    • Analyze the specific binding data using Scatchard analysis or non-linear regression to determine the Kd and Bmax values.[1]

Mandatory Visualization: Signaling Pathways and Experimental Workflow

Ouabain-Induced Signaling Pathways

Ouabain binding to the Na+/K+-ATPase not only inhibits its ion-pumping function but also activates intracellular signaling cascades in a receptor-like manner. These pathways are implicated in various cellular processes, including cell growth, proliferation, and apoptosis.

Ouabain_Signaling Ouabain Ouabain NKA Na+/K+-ATPase Ouabain->NKA Binds to Src Src Kinase NKA->Src Activates ROS Reactive Oxygen Species (ROS) NKA->ROS Induces EGFR EGFR Src->EGFR Transactivates Ras Ras EGFR->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK12 ERK1/2 MEK->ERK12 Gene Gene Expression (e.g., c-fos, skeletal α-actin) ERK12->Gene Hypertrophy Cellular Hypertrophy Gene->Hypertrophy

Caption: Ouabain-induced signaling cascade via Na+/K+-ATPase.

Experimental Workflow for Na+/K+-ATPase Activity Assay

The following diagram illustrates the key steps in determining the specific activity of Na+/K+-ATPase.

ATPase_Assay_Workflow start Start: Tissue Sample homogenize Homogenization start->homogenize centrifuge1 Differential Centrifugation homogenize->centrifuge1 microsomes Isolate Microsomal Fraction centrifuge1->microsomes split Split Sample microsomes->split total_atpase Assay for Total ATPase Activity (+NaCl, +KCl, +MgCl2, +ATP) split->total_atpase Aliquot 1 ouabain_insensitive Assay for Ouabain-Insensitive Activity (+NaCl, +KCl, +MgCl2, +ATP, +Ouabain) split->ouabain_insensitive Aliquot 2 incubate Incubate at 37°C total_atpase->incubate ouabain_insensitive->incubate stop_reaction Stop Reaction incubate->stop_reaction detect_pi Colorimetric Detection of Pi stop_reaction->detect_pi measure Measure Absorbance detect_pi->measure calculate Calculate Specific Activity (Total - Ouabain-Insensitive) measure->calculate end End calculate->end

Caption: Workflow for determining Na+/K+-ATPase specific activity.

References

Safety Operating Guide

Proper Disposal of Anhydro-ouabain: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Anhydro-ouabain, a potent cardiotonic steroid utilized in neurological research, necessitates stringent disposal protocols due to its acute toxicity.[1] Proper handling and disposal are paramount to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides essential, step-by-step procedures for the safe disposal of this compound, tailored for researchers, scientists, and drug development professionals.

I. Hazard Identification and Safety Precautions

This compound is a derivative of ouabain, a highly toxic cardiac glycoside.[2] The safety data sheet (SDS) for ouabain classifies it as fatal if swallowed and toxic if inhaled, with the potential to cause organ damage through prolonged or repeated exposure.[3][4] Therefore, strict adherence to safety measures is mandatory.

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves are required.

  • Lab Coat: A lab coat must be worn to protect from accidental spills.

  • Eye Protection: Safety glasses or goggles are mandatory.

  • Respiratory Protection: When handling the powder form, a NIOSH-approved respirator is essential to prevent inhalation.[5]

II. Quantitative Hazard Data

The following table summarizes the key hazard information for ouabain, which should be considered applicable to this compound due to their structural similarity and shared mechanism of action.

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralH300Fatal if swallowed.[3][4]
Acute Toxicity, InhalationH331Toxic if inhaled.[3][4]
Specific Target Organ ToxicityH373May cause damage to organs through prolonged or repeated exposure.[3][4]

III. Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to treat it as hazardous chemical waste. It must not be disposed of in regular trash or poured down the drain.[3]

Experimental Protocol for Disposal:

  • Containment:

    • Ensure all waste, including empty containers, contaminated PPE, and any material used for spill cleanup, is collected in a designated, leak-proof, and clearly labeled hazardous waste container.

    • The container should be labeled as "Hazardous Waste: this compound" and include the appropriate hazard symbols (e.g., skull and crossbones).

  • Waste Segregation:

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Storage:

    • Store the sealed hazardous waste container in a secure, well-ventilated area, away from incompatible materials.[3][5] The storage area should be clearly marked as a hazardous waste accumulation site.

  • Disposal:

    • Arrange for the collection of the hazardous waste by a licensed and approved waste disposal contractor.[3][5] Contact your institution's EHS office to schedule a pickup.

    • Provide the waste disposal company with a copy of the safety data sheet for ouabain.

IV. Spill and Emergency Procedures

In the event of a spill, evacuate the area and prevent others from entering. Avoid breathing dust or vapors.[5] Wearing appropriate PPE, cover the spill with an absorbent material, such as vermiculite or sand.[5] Carefully collect the absorbed material and place it in the designated hazardous waste container. Clean the spill area thoroughly with a suitable decontamination solution.

If exposure occurs:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and seek medical attention.[5]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen and seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[5]

V. Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

AnhydroOuabainDisposal cluster_preparation Preparation cluster_containment Containment & Labeling cluster_storage_disposal Storage & Disposal A Identify this compound Waste B Wear Full PPE (Gloves, Lab Coat, Eye Protection, Respirator) A->B C Collect Waste in Designated Hazardous Waste Container B->C D Label Container: 'Hazardous Waste: this compound' + Hazard Symbols C->D E Store in Secure, Ventilated Area D->E F Contact EHS for Licensed Disposal E->F G Provide SDS to Waste Contractor F->G

This compound Disposal Workflow

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.